molecular formula C7H4BrIO2 B124919 4-Bromo-2-iodobenzoic acid CAS No. 1133123-02-0

4-Bromo-2-iodobenzoic acid

Cat. No.: B124919
CAS No.: 1133123-02-0
M. Wt: 326.91 g/mol
InChI Key: JYNKVVLDGGRVFE-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzoic acid (CAS 1133123-02-0) is a high-purity, solid benzoic acid derivative with a molecular formula of C7H4BrIO2 and a molecular weight of 326.91 g/mol. This compound is a valuable synthetic building block in organic and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions. Its distinct halogenated structure, featuring both bromo and iodo substituents on the aromatic ring, allows for sequential and selective functionalization, enabling the construction of complex molecular architectures. This reagent is extensively used in research as a key precursor in Pd-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes to form isocoumarins and 3-alkylidenephthalides. It also serves as a starting material in the synthesis of hypervalent iodine reagents, which are valuable, environmentally friendly oxidants in organic synthesis. The carboxylic acid functional group provides an additional handle for further derivatization or for use in coordination chemistry. Handling should occur in a well-ventilated place, and users should wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection. Avoid dust formation and breathing its vapors. The product has a melting point of 183-186°C and a predicted boiling point of 355.8°C. It should be stored in a cool, dark place, sealed in a dry container at room temperature. This product is intended for research and development purposes only and is not classified for direct human or veterinary use. Purity: 95% - 97%.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNKVVLDGGRVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597987
Record name 4-Bromo-2-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133123-02-0
Record name 4-Bromo-2-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-iodobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-iodobenzoic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique structure, featuring both bromine and iodine substituents on the benzoic acid core, allows for selective functionalization through various cross-coupling reactions. This property makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for its application in catalysis, and a visualization of its role in the synthesis of complex organic molecules.

Core Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄BrIO₂[1][3]
Molecular Weight 326.91 g/mol [3]
Appearance Faint brown/beige crystalline powder[1]
Physical State Solid at room temperature[1]
Solubility Moderately soluble in polar solvents.[1]
Melting Point Data not available in cited sources. For comparison, the melting point of 4-bromobenzoic acid is 252-254 °C and 4-iodobenzoic acid is 270-273 °C.[4]
Boiling Point Data not available in cited sources. For comparison, the predicted boiling point of 4-iodobenzoic acid is 318.5 ± 25.0 °C.[4]
pKa Data not available in cited sources. The pKa values of iodobenzoic acid isomers are known to be influenced by the position of the iodine atom.[5]
CAS Number 1133123-02-0[1][3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the search results, a general method for its preparation involves the diazotization of 4-bromoanthranilic acid (2-amino-4-bromobenzoic acid) followed by a Sandmeyer-type reaction with an iodide source like potassium iodide.[3]

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential reactions. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[6] Below are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions, which are commonly employed for the functionalization of this molecule.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃) (2.0 mmol)

  • Solvent (e.g., water, ethanol/water mixture, toluene)

Procedure:

  • In a round-bottomed flask, combine this compound, the arylboronic acid, and the base.

  • Add the solvent to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[7][8][9][10]

General Protocol for Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][6][11][12]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of complex organic molecules with applications in pharmaceuticals and materials science.[13] Its dihalogenated nature allows for sequential cross-coupling reactions, providing a pathway to construct elaborate molecular architectures. A significant application is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where it is used to build the conjugated organic systems that are responsible for the emissive and charge-transport properties of these devices.[13]

Synthesis of Advanced Organic Materials for OLEDs

The following diagram illustrates the logical workflow for the synthesis of advanced organic materials for OLEDs, starting from this compound. The differential reactivity of the iodo and bromo substituents is exploited to introduce different functional groups in a stepwise manner.

OLED_Synthesis_Workflow start_node This compound reaction1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start_node->reaction1 intermediate1 4-Bromo-2-(functionalized)benzoic Acid reaction1->intermediate1 Product of Step 1 reaction2 Cross-Coupling Reaction (e.g., Suzuki, Stille) intermediate1->reaction2 Reactant 2 final_product Advanced Organic Material (for OLEDs) reaction2->final_product Final Product

Caption: Synthetic pathway for advanced OLED materials.

This workflow highlights the strategic use of this compound, where the more reactive C-I bond is typically functionalized first, followed by the reaction of the C-Br bond to introduce a second, different substituent, leading to the final complex organic material.

References

An In-depth Technical Guide to 4-Bromo-2-iodobenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-iodobenzoic acid (CAS Number: 1133123-02-0), a key intermediate in the synthesis of advanced organic materials. This document details its chemical structure, properties, and significant applications, with a focus on its role in the development of Organic Light-Emitting Diode (OLED) technology. Experimental protocols and logical workflows are presented to assist researchers in its practical application.

Chemical Structure and Identification

This compound is a di-halogenated benzoic acid derivative. The strategic placement of a bromine atom at the 4-position and an iodine atom at the 2-position of the benzoic acid scaffold imparts unique reactivity, making it a valuable building block in organic synthesis.

G Regioselective Reactivity in Cross-Coupling Reactions substance This compound reaction1 Reaction at C-I bond (e.g., Suzuki, Sonogashira) substance->reaction1 More Reactive Site product1 Monofunctionalized Product reaction1->product1 reaction2 Reaction at C-Br bond (Harsher Conditions) product2 Difunctionalized Product reaction2->product2 product1->reaction2 Further Reaction G Workflow for OLED Material Synthesis start This compound step1 Regioselective Cross-Coupling (e.g., Suzuki Reaction at C-I) start->step1 intermediate Monofunctionalized Intermediate step1->intermediate step2 Optional Second Cross-Coupling (at C-Br) intermediate->step2 final_product Complex Conjugated Molecule step2->final_product application OLED Device Component (Emitter, Host, etc.) final_product->application

An In-depth Technical Guide to the Synthesis and Preparation of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-2-iodobenzoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and materials.[1][2] This document outlines two primary, scientifically sound methods for its synthesis, complete with detailed experimental protocols and compiled quantitative data.

Introduction

This compound (C₇H₄BrIO₂) is a halogenated aromatic carboxylic acid with the chemical structure depicted below.[3] Its utility in medicinal chemistry and material science stems from the presence of three distinct functional groups: a carboxylic acid, a bromine atom, and an iodine atom. This unique arrangement allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex organic molecules, including substituted N-methylacridones and materials for Organic Light-Emitting Diodes (OLEDs).[1][2][4]

Chemical Structure:

Key Physicochemical Properties:

Property Value
CAS Number 1133123-02-0[5]
Molecular Formula C₇H₄BrIO₂[4]
Molecular Weight 326.92 g/mol [4]
Physical Form Solid[5]

| Purity (typical) | ≥ 95%[5] |

Synthetic Pathways

Two principal synthetic routes have been identified as the most viable for the laboratory-scale preparation of this compound:

  • Route 1: Sandmeyer Reaction of 2-Amino-4-bromobenzoic Acid. This classic transformation in aromatic chemistry allows for the conversion of an amino group to an iodide via a diazonium salt intermediate.[6][7]

  • Route 2: Ortho-iodination of 4-Bromobenzoic Acid. This method involves the direct, regioselective introduction of an iodine atom at the position ortho to the carboxylic acid directing group on the 4-bromobenzoic acid scaffold.[8]

The following sections provide detailed experimental protocols for each of these synthetic strategies.

Route 1: Synthesis via Sandmeyer Reaction

This synthetic approach utilizes the readily available starting material, 2-amino-4-bromobenzoic acid. The synthesis proceeds in two main stages: the diazotization of the amino group, followed by the displacement of the resulting diazonium group with iodide.

Diagram of the Synthetic Pathway

G cluster_start Starting Material cluster_reagents1 Reagents (Diazotization) cluster_intermediate Intermediate cluster_reagents2 Reagent (Iodination) cluster_product Final Product 2-Amino-4-bromobenzoic Acid 2-Amino-4-bromobenzoic Acid 4-Bromo-2-diazoniumbenzoic acid chloride 4-Bromo-2-diazoniumbenzoic acid chloride 2-Amino-4-bromobenzoic Acid->4-Bromo-2-diazoniumbenzoic acid chloride Diazotization NaNO2, HCl (aq) NaNO2, HCl (aq) This compound This compound 4-Bromo-2-diazoniumbenzoic acid chloride->this compound Iodination KI (aq) KI (aq)

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-4-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (nitrogen gas evolution) should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

    • Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the crude product by vacuum filtration.

    • Wash the collected solid with cold water.

    • To remove any excess iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

    • Dry the purified product under vacuum to yield this compound.

Quantitative Data (Representative)
Starting MaterialProductReagentsConditionsYieldPurityReference
2-Aminobenzoic acid2-Iodobenzoic acidNaNO₂, HCl, KI0-5 °C to RT~70-80%HighAnalogous reactions[9]
2-Amino-4-bromobenzoic acidThis compoundNaNO₂, HCl, KI0-5 °C to RTNot reportedNot reported-

Route 2: Synthesis via Ortho-iodination of 4-Bromobenzoic Acid

This synthetic strategy involves the direct iodination of 4-bromobenzoic acid. The carboxylic acid group acts as a directing group, favoring the introduction of the iodine atom at the ortho position (C2). Modern catalytic methods, such as palladium-catalyzed C-H activation, are particularly effective for this type of transformation.[8]

Diagram of the Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product 4-Bromobenzoic Acid 4-Bromobenzoic Acid This compound This compound 4-Bromobenzoic Acid->this compound Ortho-iodination KI, Pd(OAc)2 (cat.), Oxidant KI, Pd(OAc)2 (cat.), Oxidant G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_product Final Product Choose Synthetic Route Choose Synthetic Route Perform Reaction Perform Reaction Choose Synthetic Route->Perform Reaction Work-up Work-up Perform Reaction->Work-up Recrystallization / Chromatography Recrystallization / Chromatography Work-up->Recrystallization / Chromatography Purity Analysis (HPLC) Purity Analysis (HPLC) Recrystallization / Chromatography->Purity Analysis (HPLC) Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Purity Analysis (HPLC)->Structural Confirmation (NMR, MS) Pure this compound Pure this compound Structural Confirmation (NMR, MS)->Pure this compound

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodobenzoic acid is a versatile dihalogenated aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzoic acid core, imparts differential reactivity that can be strategically exploited in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in cross-coupling reactions and its thermal and chemical stability. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to assist researchers in utilizing this valuable building block.

Introduction

This compound (CAS No. 1133123-02-0) is a solid organic compound with the molecular formula C₇H₄BrIO₂.[1] Its structure is characterized by a benzoic acid core substituted with a bromine atom at the 4-position and an iodine atom at the 2-position. This arrangement of halogens with differing reactivities makes it a highly valuable precursor in organic synthesis, particularly for the construction of functionalized aromatic systems.[2] The presence of both bromine and iodine allows for selective and sequential reactions, providing a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₄BrIO₂[1]
Molecular Weight 326.91 g/mol [1]
Appearance Typically a solid, may be a faint brown or beige crystalline powder[1]
Solubility Moderately soluble in polar organic solvents[1]
InChI InChI=1S/C7H4BrIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)[4]
SMILES C1=CC(=C(C=C1Br)I)C(=O)O[1]

Reactivity

The reactivity of this compound is dominated by the presence of two different halogen substituents on the aromatic ring. In general, the carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective functionalization at the 2-position (iodine) while leaving the 4-position (bromine) available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound with an arylboronic acid will selectively occur at the 2-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

This protocol is a general representation based on established methods for similar substrates.[5]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • Toluene (10 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture of toluene, ethanol, and water.

    • The reaction mixture is heated to 80-90 °C and stirred vigorously.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for a Model Suzuki-Miyaura Coupling

The following table provides data for the Suzuki-Miyaura coupling of 4-iodo- and 4-bromo-benzoic acid with (3-propionamidophenyl)boronic acid, which demonstrates the higher reactivity of the iodo-substituted compound.[6]

Aryl HalidePd Catalyst LoadingTemperature (°C)Conversion (%)
4-iodobenzoic acid0.1%Room Temperature100
4-bromobenzoic acid1%Room TemperatureLower than iodo
4-iodobenzoic acid0.01%70100
4-bromobenzoic acid0.01%70100

Note: This data is for a similar, but not identical, substrate and serves to illustrate the general reactivity trend.[6]

Logical Relationship for Selective Suzuki Coupling

G 4-Bromo-2-iodobenzoic_acid This compound Selective_Coupling Selective Coupling at C-I bond 4-Bromo-2-iodobenzoic_acid->Selective_Coupling Arylboronic_acid Arylboronic acid Arylboronic_acid->Selective_Coupling Pd_catalyst_base Pd Catalyst, Base Pd_catalyst_base->Selective_Coupling Product 4-Bromo-2-aryl-benzoic acid Selective_Coupling->Product Unreacted_CBr C-Br bond remains intact for further functionalization Product->Unreacted_CBr

Caption: Selective Suzuki coupling at the more reactive C-I bond.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the iodo-substituted position.

Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene (Representative Protocol)

This protocol is a general representation based on established methods for similar substrates.[7]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the stirred solution.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC.

    • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous NH₄Cl and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography.

Catalytic Cycle for Sonogashira Coupling

G cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 ArPd(II)(I)L2 Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 Transmetalation->ArPd(II)(alkyne)L2 Reductive_Elimination Reductive Elimination ArPd(II)(alkyne)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Ar-alkyne Reductive_Elimination->Coupled_Product Alkyne Alkyne Cu_acetylide Cu-acetylide Alkyne->Cu_acetylide CuI, Base Cu_acetylide->Transmetalation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in chemical synthesis.

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA) (General Protocol)

This protocol outlines a general procedure for assessing the thermal stability of a solid compound like this compound.[9]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

    • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Thermal Program: Equilibrate the sample at ambient temperature. Heat the sample from ambient to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: Continuously record the sample mass as a function of temperature.

    • Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA thermogram. The onset of mass loss indicates the beginning of decomposition.

Workflow for Thermal Analysis

G Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Data TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Data DSC->DSC_Data Analysis Data Analysis TGA_Data->Analysis DSC_Data->Analysis Decomposition_Temp Decomposition Temperature Analysis->Decomposition_Temp Melting_Point Melting Point & Phase Transitions Analysis->Melting_Point

Caption: Workflow for the thermal analysis of this compound.

Chemical Stability

This compound is generally stable under standard laboratory conditions. However, as a carboxylic acid, it will react with bases to form the corresponding carboxylate salt. The halogen substituents are generally stable but can be susceptible to reduction or displacement under harsh conditions or in the presence of specific reagents. It is advisable to store the compound in a cool, dry place away from strong oxidizing agents and bases. Safety data sheets for similar compounds, such as 4-bromobenzoic acid, indicate that it is stable under recommended storage conditions.[10]

Applications in Synthesis

Synthesis of OLED Materials

This compound is a valuable building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[2] Its ability to undergo selective cross-coupling reactions allows for the precise construction of complex conjugated molecules that can function as emitters, host materials, or charge transport layers in OLED devices. The purity of this compound is critical in these applications, as impurities can significantly impact the performance and lifetime of the resulting OLEDs.[2]

Synthesis of Substituted N-Methylacridones

Another key application of this compound is in the synthesis of substituted N-methylacridones via dehydrogenative cyclization.[3] This transformation highlights the utility of this compound in constructing heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its key feature is the differential reactivity of its iodo and bromo substituents, which enables selective and sequential functionalization of the aromatic ring. This property is particularly advantageous in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. While the compound is generally stable under normal conditions, its thermal and chemical stability should be considered during its use and storage. The applications of this compound in the synthesis of OLED materials and complex heterocyclic systems underscore its importance for researchers and professionals in drug development and materials science. Further investigation into its reaction scope and the properties of its derivatives will undoubtedly continue to expand its utility in these fields.

References

Spectroscopic Profile of 4-Bromo-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-2-iodobenzoic acid (CAS No: 1133123-02-0). The information presented herein is intended to support research, development, and quality control activities where the analytical characterization of this compound is required. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₇H₄BrIO₂

  • Molecular Weight: 326.91 g/mol

  • Structure: (A representative image would be placed here in a full document)

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the benzene ring. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HH-6
~7.85dd1HH-5
~7.50d1HH-3
~13.0 (broad)s1H-COOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O
~141C-1
~139C-3
~134C-5
~131C-6
~128C-4
~95C-2
Infrared (IR) Spectroscopy

The predicted IR absorption bands are characteristic of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1580-1600, 1450-1500Medium-StrongC=C stretch (Aromatic ring)
1210-1320StrongC-O stretch (Carboxylic acid)
800-850StrongC-H bend (out-of-plane, 1,2,4-trisubstituted)
600-700MediumC-Br stretch
500-600MediumC-I stretch
Mass Spectrometry (MS)

The predicted mass spectrum is based on electron ionization (EI), which is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine and iodine will result in a distinctive isotopic pattern for the molecular ion and bromine/iodine-containing fragments.

Table 4: Predicted Mass Spectrum Data for this compound

m/zProposed FragmentNotes
326/328[M]⁺Molecular ion peak with characteristic isotopic pattern for one bromine atom.
309/311[M-OH]⁺Loss of a hydroxyl radical.
281/283[M-COOH]⁺Loss of the carboxyl group.
202[M-I]⁺Loss of an iodine atom.
155/157[M-I-CO]⁺Subsequent loss of carbon monoxide.
76[C₆H₄]⁺Benzene ring fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of Solid Organic Compounds

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

    • The sample is placed in the spectrometer's probe, and the temperature is allowed to equilibrate (typically at 298 K).

    • The magnetic field is shimmed to optimize its homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

Protocol for Acquiring IR Spectrum using KBr Pellet Method

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound sample in an agate mortar and pestle to a fine powder.[1][2]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[1]

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion.

    • Transfer the mixture to a pellet-forming die.

  • Instrumentation and Data Acquisition:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A typical acquisition would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The peaks in the spectrum are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS) of a Solid Organic Compound

  • Sample Introduction:

    • For a solid sample like this compound, direct insertion using a solids probe is a common method. A small amount of the sample is placed in a capillary tube at the tip of the probe.[4]

    • The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

  • Instrumentation and Data Acquisition:

    • The sample is volatilized by heating the probe.[5]

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

    • The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Grinding with KBr Grinding with KBr Sample->Grinding with KBr For IR Volatilization Volatilization Sample->Volatilization For MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Grinding with KBr->IR MS Mass Spectrometer Volatilization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

The Solubility Profile of 4-Bromo-2-iodobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 4-Bromo-2-iodobenzoic acid in common organic solvents.

Introduction

This compound is a halogenated aromatic carboxylic acid with significant potential in organic synthesis, particularly in the development of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][2] Its utility as a synthetic intermediate is well-established, with the bromo and iodo substituents providing versatile handles for various cross-coupling reactions.[2][3] Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like."[4] this compound possesses a polar carboxylic acid group, which is capable of hydrogen bonding, and a larger, nonpolar aromatic ring with halogen substituents. This dual nature suggests that its solubility will be highest in polar aprotic and polar protic solvents that can interact favorably with the carboxylic acid moiety. The presence of the bulky and hydrophobic iodine and bromine atoms may limit its solubility in very nonpolar solvents.[5]

Based on the known solubility of similar compounds such as 4-bromobenzoic acid and 4-iodobenzoic acid, which are soluble in polar organic solvents like ethanol, ether, and acetone, a qualitative prediction of the solubility of this compound is presented in the table below.[5][6][7]

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, Isopropanol, Water (hot)HighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohols and with hot water.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)High to ModerateThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have dipoles that can interact with the polar C-X and C=O bonds.
Ethers Diethyl etherModerate to Sparingly SolubleWhile capable of acting as a hydrogen bond acceptor, the overall polarity is lower than polar aprotic solvents.
Halogenated Dichloromethane, ChloroformSparingly Soluble to InsolubleThese solvents are relatively nonpolar and are less likely to effectively solvate the polar carboxylic acid group.
Aromatic Toluene, BenzeneSparingly Soluble to InsolubleThe nonpolar nature of these solvents makes them poor solvents for the polar carboxylic acid.
Nonpolar Hexane, CyclohexaneInsolubleThe significant difference in polarity between the solute and solvent will prevent dissolution.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.[4]

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

    • For HPLC: Develop a method with a suitable stationary phase, mobile phase, and detection wavelength to achieve good separation and quantification of this compound.

    • For UV-Vis: Determine the absorbance maximum (λmax) of this compound in the chosen solvent and use a calibration curve to determine the concentration.

    • Prepare a series of standard solutions of known concentrations of this compound to generate a calibration curve.

  • Calculation of Solubility:

    • From the concentration of the diluted solution determined in the previous step and the dilution factor, calculate the concentration of the original saturated solution.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental and theoretical aspects of solubility determination, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Solubility Calculation prep1 Add excess this compound to solvent in a vial prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 sample4 Dilute filtered solution sample3->sample4 quant2 Analyze diluted sample via HPLC or UV-Vis sample4->quant2 quant1 Prepare standard solutions and generate calibration curve quant1->quant2 calc1 Determine concentration of saturated solution quant2->calc1 calc2 Express solubility in desired units (g/L, mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome solute_polar Polar Carboxylic Acid (Hydrogen Bonding) solvent_polar Polar Solvents (e.g., Ethanol, Acetone) solute_polar->solvent_polar Strong Interaction ('Like dissolves Like') solvent_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute_polar->solvent_nonpolar Weak Interaction solute_nonpolar Aromatic Ring with Halogen Substituents (Nonpolar) solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_nonpolar Moderate Interaction high_solubility High Solubility solvent_polar->high_solubility low_solubility Low to No Solubility solvent_nonpolar->low_solubility

Caption: Logical relationship between solute-solvent properties and predicted solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in published literature, its molecular structure provides a strong basis for predicting its solubility behavior. It is anticipated to be most soluble in polar protic and polar aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The provided diagrams further elucidate the experimental workflow and the underlying principles governing the solubility of this important synthetic intermediate. This information will empower researchers to effectively utilize this compound in their synthetic and developmental endeavors.

References

The Versatility of 4-Bromo-2-iodobenzoic Acid: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 4-Bromo-2-iodobenzoic acid has emerged as a pivotal building block for researchers and chemical professionals, offering a unique scaffold for the synthesis of complex organic molecules. Its distinct arrangement of a carboxylic acid, a bromine atom, and an iodine atom on a benzene ring allows for remarkable regioselectivity in a variety of organic reactions. This technical guide provides an in-depth exploration of its applications, supported by experimental data and procedural outlines, to empower innovation in drug discovery, materials science, and organic chemistry.

Core Applications and Synthetic Utility

This compound is a versatile reagent primarily utilized in the construction of complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, enabling selective reactions at the 2-position while leaving the 4-position available for subsequent functionalization. This characteristic is particularly advantageous in sequential cross-coupling reactions.

Key application areas include:

  • Cross-Coupling Reactions: The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The selective activation of the C-I bond allows for the introduction of various substituents at the 2-position with high precision.

  • Synthesis of Heterocyclic Compounds: It serves as a precursor in the synthesis of heterocyclic systems, most notably in the preparation of substituted N-methylacridones through dehydrogenative cyclization.[1][2]

  • OLED Materials: In the field of organic electronics, this compound is a crucial intermediate for creating the conjugated organic systems that form the emissive and charge-transport layers in Organic Light-Emitting Diodes (OLEDs).[3]

  • Medicinal Chemistry: The unique substitution pattern provides a scaffold for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Regioselective Cross-Coupling Reactions

The strategic placement of iodine and bromine on the benzoic acid backbone is the cornerstone of the compound's utility in regioselective synthesis. The order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, which allows for selective functionalization at the iodine-bearing position under milder conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of this compound and a variety of organoboron compounds. This reaction is fundamental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O8012~95

*Yields are based on analogous reactions with similar dihalogenated aromatic compounds and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the 2-position and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are key components in various functional materials.

Table 2: Representative Conditions for Regioselective Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NTHFRT-504-16>90
2TrimethylsilylacetylenePd(PPh₃)₄ (1-3)CuI (1-5)i-Pr₂NEtDMFRT6-12>90

*Yields are based on analogous reactions with similar dihalogenated aromatic compounds and may vary for this compound.

Experimental Protocols

The following are generalized experimental protocols for the regioselective Suzuki-Miyaura and Sonogashira coupling reactions of this compound. These are based on established procedures for similar dihalogenated substrates and should be optimized for specific applications.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand under a positive pressure of the inert gas.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or gently heat if necessary.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Pathways

The logical progression of a multi-step synthesis utilizing the regioselective nature of this compound can be visualized through a workflow diagram. The following diagram illustrates a general two-step cross-coupling sequence.

G cluster_start Starting Material cluster_step1 Step 1: Regioselective C-I Coupling cluster_step2 Step 2: C-Br Coupling start This compound step1_reagents Coupling Partner 1 (e.g., Arylboronic Acid or Alkyne) Pd Catalyst, Base start->step1_reagents Reaction Conditions step1_product 2-Substituted-4-bromobenzoic acid step1_reagents->step1_product Forms step2_reagents Coupling Partner 2 Pd Catalyst, Base step1_product->step2_reagents Reacts with final_product 2,4-Disubstituted Benzoic Acid step2_reagents->final_product Forms

Sequential Cross-Coupling Workflow

The catalytic cycle for these cross-coupling reactions is a fundamental concept in understanding their mechanism. The following diagram illustrates the key steps in a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-X R-Pd(II)-I(L)n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 Ar-Pd(II)-Ar' R-Pd(II)-R'(L)n Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Suzuki-Miyaura Catalytic Cycle

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its capacity for regioselective functionalization through sequential cross-coupling reactions makes it an invaluable tool for the efficient construction of complex molecules. The protocols and data presented in this guide serve as a foundation for researchers and professionals to explore the vast potential of this compound in developing next-generation pharmaceuticals, OLED materials, and other advanced organic compounds. Further investigation into specific reaction conditions and substrate scopes will undoubtedly continue to expand the utility of this remarkable synthetic intermediate.

References

An In-depth Technical Guide to 4-Bromo-2-iodobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodobenzoic acid, a dihalogenated aromatic carboxylic acid, has emerged as a significant building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzoic acid core, offers orthogonal reactivity, making it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a particular focus on its role in the development of materials for Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a practical resource for researchers in organic chemistry and materials science.

Introduction and Historical Context

The precise historical genesis of this compound is not extensively documented in seminal publications, suggesting its discovery and initial synthesis were likely driven by the burgeoning need for highly functionalized intermediates in materials science and medicinal chemistry. The compound, identified by its CAS number 1133123-02-0, gained prominence with the rise of organic electronics, particularly in the field of OLEDs. The strategic placement of two different halogen atoms allows for selective sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, providing a powerful tool for the regioselective synthesis of complex conjugated organic systems that are central to the performance of OLED devices.[1] Its utility is not limited to materials science; it also serves as a valuable reagent in the synthesis of substituted N-methylacridones, which are of interest in medicinal chemistry.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its common precursor, 2-Amino-4-bromobenzoic acid, is provided below.

PropertyThis compound2-Amino-4-bromobenzoic acid
CAS Number 1133123-02-020776-50-5
Molecular Formula C₇H₄BrIO₂C₇H₆BrNO₂
Molecular Weight 326.91 g/mol 216.03 g/mol
Appearance Faint brown/beige crystalline powderOff-white to light brown powder
Melting Point Not consistently reported; varies by purity218-222 °C
Purity (Typical) ≥95%≥97%
Solubility Moderately soluble in polar organic solventsSoluble in hot water, ethanol, and ether
InChI Key JYNKVVLDGGRVFE-UHFFFAOYSA-NFZJPDXJADFMPQC-UHFFFAOYSA-N

Synthesis of this compound

The most logical and widely practiced method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-Amino-4-bromobenzoic acid. This two-step process involves the diazotization of the amino group, followed by the substitution of the resulting diazonium salt with iodine.

General Reaction Scheme

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 2-Amino-4-bromobenzoic acid Reagents1 NaNO₂, HCl (aq) 0-5 °C Start->Reagents1 Intermediate 4-Bromo-2-diazoniumbenzoate (in situ) Reagents1->Intermediate Reagents2 KI (aq) Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Sandmeyer reaction, based on established methods for analogous transformations.

Materials:

  • 2-Amino-4-bromobenzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Potassium Iodide (KI, 1.5 eq)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-bromobenzoic acid in deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amino acid, ensuring the temperature does not exceed 5 °C. The reaction mixture should become a clear solution.

    • Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction (Iodination):

    • In a separate beaker, dissolve potassium iodide in deionized water.

    • Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Gently heat the mixture to approximately 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

    • To remove any excess iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

    • Collect the crude product by vacuum filtration and wash it with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography after esterification. Alternatively, an extractive work-up can be performed by dissolving the crude product in an organic solvent like diethyl ether or ethyl acetate, washing with water and brine, drying over anhydrous magnesium sulfate, and removing the solvent under reduced pressure.

Expected Yield: Yields for Sandmeyer reactions of this type can vary but are typically in the range of 60-80%.

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo selective, sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the 2-position, followed by a subsequent reaction at the 4-position.

OLED_Application cluster_start Starting Material cluster_step1 Step 1: C-I Coupling cluster_step2 Step 2: C-Br Coupling Start This compound Reagents1 R¹-B(OH)₂ Pd Catalyst Start->Reagents1 Suzuki Coupling Intermediate 4-Bromo-2-(R¹)-benzoic acid Reagents1->Intermediate Reagents2 R²-B(OH)₂ Pd Catalyst Intermediate->Reagents2 Suzuki Coupling Product 4-(R²)-2-(R¹)-benzoic acid (OLED Precursor) Reagents2->Product

Caption: Role as a building block in OLED material synthesis.

This orthogonal reactivity is extensively exploited in the synthesis of complex organic molecules that serve as emitters, host materials, or charge transport layers in OLED devices.[1] By carefully choosing the R¹ and R² groups, the electronic and photophysical properties of the final molecule can be precisely tuned to achieve desired performance characteristics such as high quantum efficiency, specific emission colors, and long operational lifetimes.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. While its historical discovery is not marked by a singular event, its importance has grown in tandem with the demand for sophisticated building blocks in materials science and medicinal chemistry. The well-established Sandmeyer reaction provides a reliable route for its synthesis from commercially available starting materials. The orthogonal reactivity of its two halogen substituents makes it an ideal platform for the construction of complex, functionalized aromatic compounds, particularly for the development of next-generation OLED materials. This guide provides the essential technical information for researchers to effectively synthesize and utilize this important chemical building block.

References

Theoretical Insights into the Electronic Landscape of 4-Bromo-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and experimental electronic properties of 4-Bromo-2-iodobenzoic acid. This dihalogenated benzoic acid derivative is a key building block in the synthesis of advanced organic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Understanding its electronic structure is paramount for designing novel materials with tailored optoelectronic properties. This document outlines the standard computational methodologies for predicting its electronic characteristics, presents available experimental data, and details its reactivity in crucial synthetic transformations.

Introduction

This compound is a unique trifunctional molecule featuring a carboxylic acid group and two different halogen atoms, bromine and iodine, at positions 4 and 2 of the benzoic acid scaffold, respectively. This distinct substitution pattern imparts regioselectivity in synthetic reactions, making it a valuable intermediate in the construction of complex organic molecules. Its primary application lies in the synthesis of materials for OLEDs, where the electronic properties of the constituent molecules dictate the device's efficiency, color, and lifespan.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic properties that govern the performance of these materials.

Theoretical Methodology: A Computational Workflow

The electronic properties of this compound can be effectively investigated using computational chemistry. A typical workflow for such a theoretical study is outlined below.

Theoretical_Workflow cluster_Input Input cluster_Computation Computation cluster_Output Output & Analysis Mol_Structure Molecular Structure of This compound Method_Selection Selection of Theoretical Method (e.g., DFT, B3LYP) Mol_Structure->Method_Selection Basis_Set Choice of Basis Set (e.g., 6-311++G(d,p)) Method_Selection->Basis_Set Geom_Opt Geometry Optimization Basis_Set->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized_Geom Optimized Geometry Geom_Opt->Optimized_Geom Electronic_Properties Calculation of Electronic Properties Freq_Calc->Electronic_Properties Vib_Freq Vibrational Frequencies Freq_Calc->Vib_Freq HOMO_LUMO HOMO-LUMO Energies Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential Electronic_Properties->MEP NLO Non-Linear Optical Properties Electronic_Properties->NLO Data_Analysis Data Analysis and Interpretation Optimized_Geom->Data_Analysis Vib_Freq->Data_Analysis HOMO_LUMO->Data_Analysis MEP->Data_Analysis NLO->Data_Analysis

Caption: A typical workflow for the theoretical investigation of the electronic properties of a molecule like this compound.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for studying organic molecules due to its balance of accuracy and computational cost.

Functional and Basis Set

A common and effective combination for studying halogenated benzoic acids is the B3LYP functional with a 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the Hartree-Fock exchange functional with DFT exchange-correlation functionals.

  • 6-311++G(d,p) is a Pople-style basis set. The 6-311G part indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density.

Calculated Electronic Properties and Their Significance

PropertyTypical Calculated Value (for similar molecules)Significance
HOMO Energy -6.0 to -7.0 eVHighest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a better electron donor.
LUMO Energy -1.5 to -2.5 eVLowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (Eg) 4.0 to 5.0 eVEnergy difference between HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. It is also related to the electronic absorption properties.
Dipole Moment (µ) 2.0 to 4.0 DebyeA measure of the overall polarity of the molecule. A larger dipole moment can influence solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Varies across the moleculeA 3D map of the charge distribution. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical reactions.

Experimental Data

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₄BrIO₂-
Molecular Weight 326.91 g/mol -
CAS Number 1133123-02-0-
Appearance Powder-
Spectroscopic Data

Reactivity and Synthetic Applications

The two different halogen atoms on the aromatic ring of this compound allow for selective functionalization through cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed reactions. This differential reactivity is highly valuable for the stepwise synthesis of complex molecules.

Sonogashira Coupling: A Representative Protocol

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond allows for selective coupling at the 2-position of this compound.

General Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add + Ar-I ArPdL2I Ar-Pd(II)L₂-I Ox_Add->ArPdL2I Transmetalation Transmetalation ArPdL2I->Transmetalation ArPdL2R Ar-Pd(II)L₂-R' Transmetalation->ArPdL2R Red_Elim Reductive Elimination ArPdL2R->Red_Elim Red_Elim->Pd0 Product Ar-R' Red_Elim->Product CuI CuI Cu_Acetylide R'-C≡C-Cu CuI->Cu_Acetylide + Alkyne, Base Alkyne R'-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: A simplified mechanism of the Sonogashira cross-coupling reaction.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a versatile building block for the synthesis of organic semiconductors used in OLEDs. Through reactions like Suzuki and Sonogashira couplings, it can be incorporated into larger conjugated molecules that function as:

  • Emissive Materials: The core of the OLED that emits light.

  • Host Materials: A matrix for the emissive material.

  • Charge Transport Materials: Layers that facilitate the movement of electrons and holes.

The electronic properties of the final material, which are influenced by the substituents and overall molecular structure, determine its performance in an OLED device. Theoretical calculations are crucial for the rational design of these materials to achieve desired properties like high quantum efficiency, specific emission colors, and long operational stability.

Conclusion

This compound is a molecule of significant interest in materials science and organic synthesis. While direct experimental and theoretical data on its electronic properties are limited, a comprehensive understanding can be built by analogy to related compounds and through the application of established computational methodologies. Its differential reactivity in cross-coupling reactions makes it a valuable tool for the synthesis of complex organic materials, particularly for the ever-evolving field of OLED technology. Further theoretical and experimental investigations into this compound are warranted to fully unlock its potential in the design of next-generation organic electronic devices.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge and a powerful strategy. 4-Bromo-2-iodobenzoic acid is a valuable building block that offers two distinct halogen atoms, allowing for sequential, site-selective cross-coupling reactions.

This application note provides a detailed protocol for the regioselective Suzuki coupling of this compound. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve selective arylation at the 2-position, leaving the bromine atom intact for subsequent transformations.

Principle of Regioselectivity

The site-selectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The C-I bond is weaker and therefore more reactive towards oxidative addition than the C-Br bond. This reactivity difference (I > Br > Cl) allows for the selective activation and coupling at the iodine-bearing position under carefully controlled conditions. By employing appropriate catalytic systems and reaction parameters, one can achieve high yields of the 2-aryl-4-bromobenzoic acid derivative.

Experimental Protocols

This section details a general and optimized protocol for the regioselective Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Reagents for extraction and chromatography (e.g., ethyl acetate, hexanes, silica gel)

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the respective arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (2–5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-2-arylbenzoic acid.

Data Presentation

The following tables summarize representative reaction conditions and yields for the regioselective Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for analogous dihalogenated aromatic compounds and serve as a strong starting point for specific applications.

Table 1: Reagents for Regioselective Suzuki Coupling

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess is used to ensure complete consumption of the starting material.
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.
BaseActivates Boronic Acid2.0 - 3.0K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices.
SolventReaction Medium-A degassed mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O).

Table 2: Representative Reaction Conditions and Expected Outcomes for the Synthesis of 4-Bromo-2-arylbenzoic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)90-1006-1680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)804-882-92
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)856-1475-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, reaction scale, and optimization.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Suzuki_Coupling_Reaction Regioselective Suzuki Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Product 4-Bromo-2-arylbenzoic Acid Reactant1->Product Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Heat Heat (80-100 °C) Heat->Product Byproduct Boron-containing byproducts

Caption: Chemical transformation in the regioselective Suzuki coupling.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling Setup 1. Reaction Setup (Substrates, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Addition 3. Catalyst & Solvent Addition Inert->Addition Reaction 4. Heating & Stirring (80-100 °C, 4-18h) Addition->Reaction Monitoring 5. Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup 6. Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification 7. Purification (Column Chromatography) Workup->Purification Product Pure 4-Bromo-2-arylbenzoic Acid Purification->Product

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

  • Low Yield:

    • Inappropriate Base: The choice of base is critical. For substrates with acidic protons, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Poor Solubility: A mixed solvent system like dioxane/water or THF/water is often necessary to solubilize the carboxylate salt formed under basic conditions.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Improve the degassing procedure.

    • Protodeboronation: This can be minimized by using a milder base or lower reaction temperature. Using a more stable boronic ester (e.g., a pinacol ester) can also be beneficial.

    • Dehalogenation (Loss of Br or I): This can be caused by impurities or side reactions. Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary.

By following this detailed protocol and considering the optimization strategies, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of complex biaryl compounds.

Application Notes and Protocols: Selective Sonogashira Coupling of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Sonogashira coupling of 4-bromo-2-iodobenzoic acid with terminal alkynes. The inherent differential reactivity of the carbon-halogen bonds in this substrate allows for a chemoselective reaction, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] A key feature of palladium-catalyzed cross-coupling reactions is the differential reactivity of halogens, which generally follows the order: I > Br >> Cl.[1][4] This chemoselectivity enables the selective functionalization of polyhalogenated aromatic compounds.

In the case of this compound, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.[5][6] This allows for the selective coupling of a terminal alkyne at the 2-position, leaving the bromine atom at the 4-position available for subsequent chemical transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex molecular scaffolds.[1]

Reaction Principle and Selectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][7] The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the oxidative addition occurs preferentially at the iodo-substituted position of this compound.[6] Concurrently, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.[1][8] This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination of the product, which regenerates the active Pd(0) catalyst.[1]

The logical flow of this selective reaction is depicted in the diagram below.

cluster_0 Reaction Initiation cluster_1 Catalytic Cycle cluster_2 Outcome Start This compound + Terminal Alkyne Pd_Addition Preferential Oxidative Addition of Pd(0) to C-I bond Start->Pd_Addition Pd Catalyst Cu_Acetylide Formation of Copper(I) Acetylide Start->Cu_Acetylide Cu(I) Catalyst, Base Transmetalation Transmetalation Pd_Addition->Transmetalation Cu_Acetylide->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Addition Regenerates Pd(0) Product Selective Formation of 2-Alkynyl-4-bromobenzoic Acid Reductive_Elimination->Product

Diagram illustrating the selective Sonogashira coupling at the C-I bond.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the selective Sonogashira coupling of dihaloaryl compounds, which can be adapted for this compound.

ParameterTypical Range/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and soluble.[7]
Copper(I) Co-catalyst CuI (1-5 mol%)Essential for the formation of the copper acetylide.[7]
Base Diisopropylamine (DIPA) or Triethylamine (TEA) (2-7 eq.)Can also serve as a solvent or co-solvent.[4]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous and anaerobic conditions are typically required.[3]
Terminal Alkyne 1.1 - 2.2 equivalentsA slight excess is generally used to ensure complete reaction.[5][9]
Temperature Room temperature to 70 °CReactions with aryl iodides are often feasible at room temperature.[2][4][5]
Reaction Time 3 - 24 hoursMonitored by Thin Layer Chromatography (TLC) or HPLC.[4][5]

Experimental Protocol

This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[9]

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[9]

    • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.).[9]

  • Addition of Alkyne:

    • To the stirred solution, add the terminal alkyne (1.2 eq.) dropwise via syringe.[5]

  • Reaction:

    • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.[5]

    • Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-4-bromobenzoic acid.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble and dry glassware under inert atmosphere (Ar/N₂) B Add this compound, Pd catalyst, and CuI to flask A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous solvent and amine base C->D E Add terminal alkyne dropwise D->E F Stir at room temperature (or heat gently if needed) E->F G Monitor reaction by TLC until completion F->G H Quench with saturated aqueous NH₄Cl G->H I Extract with organic solvent (e.g., Ethyl Acetate) H->I J Wash with brine, dry, and concentrate I->J K Purify by flash column chromatography J->K L Obtain pure product: 2-alkynyl-4-bromobenzoic acid K->L

A step-by-step workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of 2-alkynyl-4-bromobenzoic acids. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol enables the targeted modification of the more reactive iodo-position while preserving the bromo-substituent for further synthetic elaborations. This approach is highly valuable for the construction of complex molecular frameworks in drug discovery and materials science.

References

Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This application note provides a detailed experimental protocol for the selective Heck reaction of 4-Bromo-2-iodobenzoic acid. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a chemoselective reaction at the more reactive C-I position, leaving the C-Br bond available for subsequent functionalization. This makes this compound a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and organic electronic materials. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This protocol is designed to leverage this reactivity difference to achieve high selectivity for the mono-alkenylated product.

Core Concepts and Principles

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. In the case of this compound, this addition occurs preferentially at the weaker C-I bond.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Aryl-Pd bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a hydrido-palladium complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, allowing the catalytic cycle to continue.[3]

Due to the higher reactivity of the C-I bond compared to the C-Br bond, the oxidative addition of the palladium catalyst will selectively occur at the 2-position of the benzoic acid derivative under carefully controlled conditions.

Experimental Protocol: Selective Heck Reaction of this compound with Styrene

This protocol details the selective Heck reaction of this compound with styrene to yield (E)-4-Bromo-2-styrylbenzoic acid.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Add styrene (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (E)-4-Bromo-2-styrylbenzoic acid.

Data Presentation

Table 1: Reaction Parameters for the Selective Heck Reaction

ParameterValue
SubstrateThis compound
AlkeneStyrene
CatalystPalladium(II) acetate
LigandTriphenylphosphine
BasePotassium carbonate
SolventN,N-Dimethylformamide
Temperature80-100 °C
Reaction Time4-12 hours
Expected Product(E)-4-Bromo-2-styrylbenzoic acid

Table 2: Optimization of Reaction Conditions (Hypothetical Data)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Mono/Di)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF80885>99:1
2Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF801278>99:1
3PdCl₂(PPh₃)₂ (2)-K₂CO₃DMAc10068298:2
4Pd(PPh₃)₄ (2)-K₂CO₃Toluene110107595:5

Visualizations

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I Alkene_Complex Alkene Complex (Coordination) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Insertion_Product Insertion Product (Migratory Insertion) Alkene_Complex->Insertion_Product Product_Complex Product Complex (β-Hydride Elimination) Insertion_Product->Product_Complex Product_Complex->Pd(0)L2 Base - HB+ - I- Product (E)-4-Bromo-2-styrylbenzoic Acid Product_Complex->Product Product Release Ar-I This compound Alkene Styrene

Caption: Catalytic cycle of the selective Heck reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - K2CO3, Pd(OAc)2, PPh3 - Anhydrous DMF start->setup add_styrene Add Styrene setup->add_styrene reaction Heat to 80-100 °C (4-12 h) add_styrene->reaction workup Work-up: - Dilute with EtOAc/Water - Acidify with 1M HCl reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Drying, Concentration & Column Chromatography extraction->purification product Pure (E)-4-Bromo-2-styrylbenzoic Acid purification->product

References

Synthesis of Substituted N-Methylacridones from 4-Bromo-2-iodobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted N-methylacridones, valuable scaffolds in medicinal chemistry and materials science, starting from the readily available 4-bromo-2-iodobenzoic acid. The synthetic strategy involves a three-step sequence: a selective C-N bond formation, an intramolecular cyclization to form the acridone core, and a final N-methylation.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to a substituted N-methylacridone is depicted below. The key transformations are a regioselective Buchwald-Hartwig or Ullmann C-N coupling, followed by an acid-catalyzed or dehydrative cyclization, and concluding with N-methylation.

Synthetic_Workflow start This compound intermediate1 2-(Arylamino)-4-bromobenzoic Acid start->intermediate1   Step 1: C-N Coupling (Buchwald-Hartwig or Ullmann)    intermediate2 6-Bromoacridone intermediate1->intermediate2   Step 2: Intramolecular Cyclization    product Substituted 6-Bromo-N-methylacridone intermediate2->product   Step 3: N-Methylation   

Caption: Overall synthetic workflow for substituted N-methylacridones.

Step 1: Synthesis of 2-(Arylamino)-4-bromobenzoic Acid via C-N Coupling

The initial step involves the formation of a C-N bond between this compound and a desired aniline derivative. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a regioselective coupling at the 2-position. Two robust methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Protocol 1A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds with a broad substrate scope and high functional group tolerance.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aniline (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add a degassed solvent (e.g., dioxane or toluene) and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1B: Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the aniline (1.5 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to 100-140 °C and stir for 24-48 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature and pour it into a mixture of ice and 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

MethodCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10075 - 90
Ullmann CuI / L-prolineK₂CO₃DMSO12060 - 80

Step 2: Intramolecular Cyclization to form 6-Bromoacridone

The intermediate, 2-(arylamino)-4-bromobenzoic acid, undergoes an intramolecular cyclization to form the tricyclic acridone core. This reaction is typically promoted by strong acids or dehydrating agents.

Protocol 2A: Cyclization using Phosphorus Oxychloride (POCl₃)

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(arylamino)-4-bromobenzoic acid (1.0 equiv.).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Precipitation and Filtration: Stir the mixture until the ice has melted completely. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a cold solution of sodium bicarbonate and then with cold water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven to obtain the crude 6-bromoacridone, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol or acetic acid.

Protocol 2B: Cyclization using Concentrated Sulfuric Acid

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flask, add 2-(arylamino)-4-bromobenzoic acid (1.0 equiv.).

  • Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄) with cooling.

  • Reaction: Heat the mixture on a water bath at 90-100 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into a large volume of cold water.

  • Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried.

ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
POCl₃ 1102 - 485 - 95
Conc. H₂SO₄ 1002 - 380 - 90

Step 3: N-Methylation of 6-Bromoacridone

The final step is the methylation of the nitrogen atom of the acridone ring to yield the target N-methylacridone. Common methylating agents include methyl iodide and dimethyl sulfate.

N-Methylation_Pathway start 6-Bromoacridone reagents Base (e.g., K₂CO₃, NaH) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., DMF, Acetone) start->reagents product Substituted 6-Bromo-N-methylacridone reagents->product

Caption: General pathway for the N-methylation of 6-bromoacridone.

Protocol 3A: N-Methylation using Methyl Iodide

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromoacridone (1.0 equiv.) in a polar aprotic solvent like DMF or acetone, add a base (e.g., K₂CO₃ or NaH, 1.5-2.0 equiv.).

  • Methylating Agent Addition: Add methyl iodide (CH₃I, 1.2-1.5 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.

  • Work-up: Pour the reaction mixture into water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 3B: N-Methylation using Dimethyl Sulfate

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flask, suspend 6-bromoacridone (1.0 equiv.) and a base like anhydrous potassium carbonate (2.0 equiv.) in a solvent such as acetone.

  • Methylating Agent Addition: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv.) dropwise.

  • Reaction: Heat the mixture to reflux for 3-6 hours.

  • Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent, wash with water, dry, and concentrate. Purify by column chromatography or recrystallization.

Methylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl Iodide K₂CO₃DMF25 - 5080 - 95
Dimethyl Sulfate K₂CO₃AcetoneReflux85 - 98

Conclusion

The synthesis of substituted N-methylacridones from this compound can be efficiently achieved through a reliable three-step sequence. The choice of reagents and conditions for each step, particularly the initial C-N coupling, can be adapted based on the specific aniline derivative used and the desired scale of the reaction. The presented protocols provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to access this important class of compounds. The bromo-substituent at the 6-position offers a handle for further functionalization, for instance, through Suzuki or other cross-coupling reactions, allowing for the generation of a diverse library of N-methylacridone derivatives.

Application Notes and Protocols: 4-Bromo-2-iodobenzoic Acid as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring two different halogen atoms—iodine and bromine—at the 2- and 4-positions respectively, offers exceptional versatility for selective and sequential functionalization. This allows for the controlled and stepwise introduction of various molecular fragments, a key strategy in the construction of novel drug candidates and their intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including selective palladium-catalyzed cross-coupling reactions.

Introduction

The strategic placement of both an iodo and a bromo substituent on the benzoic acid scaffold makes this compound an invaluable tool in medicinal chemistry. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions (reactivity order: C-I > C-Br) allows for chemoselective functionalization.[1] This enables the initial reaction to occur at the more reactive C-I bond, leaving the C-Br bond available for a subsequent, different coupling reaction. This stepwise approach is highly advantageous for building complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2]

Key applications of this compound and its analogs in pharmaceutical synthesis include the preparation of intermediates for targeted therapies, such as kinase inhibitors, and the synthesis of heterocyclic scaffolds like N-methylacridones.[3][4][5]

Application 1: Selective Sonogashira Cross-Coupling at the C-I Position

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with various terminal alkynes at the 2-position, preserving the bromo group for further synthetic modifications.

Experimental Protocol: Selective Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.04-0.10 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol) to the flask.

  • To the resulting mixture, add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-bromo-2-(alkynyl)benzoic acid intermediate.

Quantitative Data: Representative Yields for Sonogashira Coupling

The following table summarizes typical yields for Sonogashira coupling reactions of similar bromo-iodo aromatic compounds, demonstrating the high selectivity for the iodo position.

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuITEATHF6585-95
1-HexynePdCl₂(PPh₃)₂ / CuIDIPEADMF7080-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuITEATHF5090-98

Note: Yields are based on analogous reactions with similar substrates and may vary depending on the specific alkyne and reaction conditions.

Application 2: Selective Suzuki-Miyaura Cross-Coupling at the C-I Position

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[6] Similar to the Sonogashira coupling, the C-I bond of this compound can be selectively targeted for Suzuki coupling, allowing for the introduction of aryl or heteroaryl moieties.

Experimental Protocol: Selective Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL total volume).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-bromo-2-(aryl)benzoic acid intermediate.

Quantitative Data: Representative Yields for Suzuki Coupling

The following table presents typical yields for Suzuki coupling reactions with iodo- and bromo-benzoic acids, illustrating the feasibility of this transformation.

Boronic Acid Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9088-96
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10085-92
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9082-90

Note: Yields are based on analogous reactions with similar substrates and may vary depending on the specific boronic acid and reaction conditions.[7]

Application in MEK Inhibitor Scaffolds

Many modern targeted cancer therapies, such as MEK inhibitors (e.g., Trametinib), are complex molecules that often contain substituted biaryl or heteroaryl cores. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[8] MEK inhibitors block this pathway, leading to the inhibition of tumor growth.[9]

Building blocks similar to this compound are utilized in the synthesis of such inhibitors. The ability to perform sequential, regioselective cross-coupling reactions is crucial for constructing the specific molecular architectures required for potent and selective MEK inhibition.

MEK_Inhibitor_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Sequential Functionalization Workflow

The differential reactivity of the C-I and C-Br bonds in this compound allows for a logical and efficient workflow for the synthesis of complex, multi-substituted aromatic compounds. This sequential approach is a cornerstone of modern synthetic strategy in drug discovery.

Sequential_Functionalization Start This compound Step1 Step 1: Selective Coupling at C-I (e.g., Suzuki or Sonogashira) Start->Step1 Intermediate1 4-Bromo-2-(R1)-benzoic acid (Intermediate A) Step1->Intermediate1 Step2 Step 2: Coupling at C-Br (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Final 4-(R2)-2-(R1)-benzoic acid (Final Product) Step2->Final

Figure 2: Workflow for the sequential functionalization of this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. The ability to perform selective and sequential cross-coupling reactions at the C-I and C-Br positions provides a robust platform for the efficient construction of complex molecular scaffolds. The protocols and data presented herein offer a foundational guide for researchers and scientists in drug discovery to harness the synthetic potential of this valuable intermediate. The strategic use of such building blocks is essential for the development of next-generation therapeutics targeting a wide range of diseases.

References

Application of 4-Bromo-2-iodobenzoic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzoic acid is a versatile, halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules for various applications, including Organic Light-Emitting Diodes (OLEDs). Its unique structure, featuring both bromine and iodine substituents, offers chemists a powerful tool for regioselective functionalization.[1] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise construction of highly conjugated molecular architectures.[1] These complex structures are fundamental to the performance of OLED devices, functioning as emitters, host materials, or charge transport layers.[1] The high purity of this compound is paramount, as even trace impurities can significantly degrade the performance and lifespan of OLED devices.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of OLED materials, with a focus on the creation of carbazole-based blue emitters. Carbazole derivatives are widely recognized for their excellent thermal stability, high charge carrier mobility, and tunable electronic properties, making them ideal candidates for high-performance OLEDs.[2]

Application Notes

The primary application of this compound in OLED material synthesis is as a scaffold for the construction of complex, conjugated organic molecules through sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise functionalization. This regioselectivity is crucial for creating well-defined molecular architectures with tailored optoelectronic properties.

A common synthetic strategy involves an initial Suzuki-Miyaura coupling at the more reactive iodine position, followed by a second coupling reaction at the bromine position. This approach allows for the introduction of different aryl or heteroaryl groups, enabling the fine-tuning of the final molecule's electronic and photophysical properties. For instance, coupling with electron-donating groups like carbazole can lead to the formation of materials with efficient blue emission, a key component for full-color displays and white lighting applications. The carboxylic acid group can be retained for its electron-withdrawing properties or can be further modified in subsequent synthetic steps.

Quantitative Data: Performance of Analogous Blue-Emitting OLED Materials

Emitting Material ClassHost MaterialExternal Quantum Efficiency (EQE) [%]Luminance [cd/m²]CIE Coordinates (x, y)Reference
Pyrene-Benzimidazole DerivativeN/A (non-doped)4.3 (at 3.5 V)290 (at 7.5 V)(0.148, 0.130)[3]
Carbazole-Triazine Linked MoleculeN/A20.355000(0.157, 0.076)[4]
Carbazole DendrimerFIrpic (dopant)>14 (for red)>200,000 hr lifetime(0.68, 0.32) (for red)[5]
Carbazole DendrimerN/A>68 (for green)>1,000,000 hr lifetimeN/A[5]

Experimental Protocols

Protocol 1: Synthesis of a Carbazole-Functionalized Intermediate via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis of a carbazole-substituted benzoic acid derivative from this compound. This intermediate can be further elaborated to create a final OLED material.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Product r1 This compound p1 4-Bromo-2-(9H-carbazol-2-yl)benzoic acid r1->p1 Suzuki Coupling r2 9H-Carbazole-2-boronic acid r2->p1 re1 Pd(PPh₃)₄ re1->p1 re2 K₂CO₃ re2->p1 re3 Toluene/Ethanol/H₂O re3->p1

Caption: Synthetic scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • 9H-Carbazole-2-boronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Argon gas

Procedure:

  • To a three-necked round-bottom flask, add this compound, 9H-Carbazole-2-boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene, ethanol, and deionized water (typically in a 4:1:1 ratio) to the flask via syringe.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired carbazole-functionalized intermediate.

Protocol 2: General Workflow for OLED Device Fabrication

This protocol outlines a general procedure for the fabrication of a multi-layer OLED device using a synthesized emissive material via thermal evaporation.

G cluster_workflow OLED Fabrication Workflow A ITO Substrate Cleaning (Sonication in solvents, UV-Ozone treatment) B Transfer to High-Vacuum Chamber A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (Synthesized Material) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode Deposition (e.g., Al) F->G H Encapsulation G->H

Caption: General workflow for OLED device fabrication.

Procedure:

  • Substrate Cleaning: Clean indium tin oxide (ITO) coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10-15 minutes.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers:

    • Hole Transport Layer (HTL), e.g., NPB (4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl).

    • Emissive Layer (EML) containing the synthesized material.

    • Electron Transport Layer (ETL), e.g., Alq₃ (tris(8-hydroxyquinolinato)aluminum).

  • Cathode Deposition: Deposit an electron injection layer (EIL), such as lithium fluoride (LiF), followed by a metal cathode, typically aluminum (Al).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced OLED materials. Its unique halogenation pattern allows for regioselective, sequential cross-coupling reactions, enabling the precise construction of complex conjugated molecules with tailored optoelectronic properties. The synthetic protocols and workflows provided herein offer a foundational framework for the development of novel, high-performance OLED materials, particularly for the challenging yet crucial blue emission sector. The continued exploration of derivatives from this compound holds significant promise for the advancement of next-generation display and lighting technologies.

References

Application Notes and Protocols: Esterification of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom at positions conducive to various coupling reactions, makes it and its ester derivatives highly useful intermediates. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that modulates the compound's reactivity and physical properties, opening up a wider range of synthetic possibilities. The esters of this compound are key precursors in the synthesis of complex organic molecules for applications in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), and in the development of pharmaceutical compounds.[1][2] The presence of two different halogens allows for selective, stepwise cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, providing precise control over the construction of intricate molecular architectures.[1][3]

This document provides detailed protocols for the esterification of this compound via two common and effective methods: the Fischer-Speier esterification and the Steglich esterification. It also includes a summary of quantitative data for these reactions and an overview of the applications of the resulting ester products.

Applications of this compound Esters

The ester derivatives of this compound are not typically used as final products but rather as crucial intermediates in multi-step synthetic sequences. Their primary applications lie in:

  • Organic Synthesis: The ester group serves as a protecting group for the carboxylic acid, preventing its interference in subsequent reactions. The bromo and iodo substituents are key functional handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes these esters valuable in the construction of complex molecular frameworks.

  • Pharmaceutical Research and Drug Development: Halogenated organic compounds are prevalent in many active pharmaceutical ingredients. The esters of this compound can be used as starting materials for the synthesis of novel drug candidates.[2][3] The ability to selectively functionalize the bromine and iodine positions allows for the exploration of structure-activity relationships in medicinal chemistry.

  • Materials Science: These compounds are particularly relevant in the synthesis of materials for organic electronics, such as OLEDs.[1] The core structure can be elaborated through cross-coupling reactions to create larger conjugated systems that function as emitters, host materials, or charge transport layers in OLED devices.[1]

Data Presentation

The following table summarizes representative quantitative data for the esterification of this compound using the Fischer-Speier and Steglich methods. The data is based on typical yields obtained for structurally similar substituted benzoic acids, as specific data for this exact substrate is not widely published.

ParameterFischer-Speier Esterification (Methyl Ester)Steglich Esterification (Ethyl Ester)
Alcohol MethanolEthanol
Catalyst/Reagent Concentrated H₂SO₄DCC, DMAP
Solvent Methanol (excess)Dichloromethane (DCM)
Temperature Reflux (~65°C)Room Temperature
Reaction Time 2-6 hours3-12 hours
Typical Yield 85-95%80-90%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 4-bromo-2-iodobenzoate

This protocol describes the acid-catalyzed esterification of this compound with methanol. The use of a large excess of methanol as both the reactant and solvent drives the equilibrium towards the product.[4][5][6]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 3.27 g, 10 mmol).

  • Add an excess of anhydrous methanol (e.g., 40 mL).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until gas evolution ceases, and finally with brine (30 mL).[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2-iodobenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Steglich Esterification for the Synthesis of Ethyl 4-bromo-2-iodobenzoate

This protocol is suitable for milder reaction conditions and is effective for substrates that may be sensitive to strong acids and high temperatures.[7][8][9]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.27 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Add anhydrous ethanol (e.g., 0.69 mL, 12 mmol, 1.2 equivalents).

  • Add 4-dimethylaminopyridine (DMAP) (e.g., 0.12 g, 1 mmol, 0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 2.27 g, 11 mmol, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 4-bromo-2-iodobenzoate can be purified by column chromatography.

Visualizations

Esterification_Workflow A Start: this compound B Choose Esterification Method A->B C1 Fischer-Speier Esterification B->C1  Acidic, High Temp. D1 Steglich Esterification B->D1 Mild, Room Temp.   C2 Add Alcohol (e.g., Methanol) & Acid Catalyst (e.g., H₂SO₄) C1->C2 C3 Heat to Reflux C2->C3 E Reaction Monitoring (TLC) C3->E D2 Add Alcohol (e.g., Ethanol), DCC, and DMAP in DCM D1->D2 D3 Stir at Room Temperature D2->D3 D3->E F Work-up: - Quenching - Extraction - Washing E->F G Drying and Solvent Removal F->G H Purification: - Recrystallization or - Column Chromatography G->H I Product: this compound Ester H->I

Caption: General experimental workflow for the esterification of this compound.

Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Mechanism A Carboxylic Acid (R-COOH) B Protonation of Carbonyl Oxygen (Catalyst: H⁺) A->B + H⁺ C Activated Carbonyl B->C D Nucleophilic Attack by Alcohol (R'-OH) C->D + R'-OH E Tetrahedral Intermediate D->E F Proton Transfer E->F G Intermediate with Water as a Good Leaving Group F->G H Elimination of Water G->H - H₂O I Protonated Ester H->I J Deprotonation I->J - H⁺ K Ester (R-COOR') + H₂O J->K

Caption: Simplified mechanism of the Fischer-Speier esterification reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its dihalogenated structure, featuring a bromine atom at the 4-position and an iodine atom at the 2-position, allows for programmed, regioselective functionalization. This is primarily due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective transformations at the 2-position while preserving the C-Br bond for subsequent chemical modifications.[1][2]

This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Principle of Regioselectivity

The regioselectivity in the functionalization of this compound is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycles of many cross-coupling reactions.[1][2] This inherent reactivity difference allows for the selective formation of a new bond at the C-2 position under carefully controlled reaction conditions, leaving the C-4 bromo-substituent intact for potential downstream functionalization.

G cluster_0 Reactivity of Halogens in Pd-Catalyzed Cross-Coupling Reactivity Reactivity I I Br Br I->Br > Cl Cl Br->Cl >>

Diagram 1: Relative reactivity of halogens.

I. Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction can be selectively performed at the 2-position to synthesize 2-aryl-4-bromobenzoic acid derivatives. These products are valuable intermediates in the synthesis of biaryl compounds with applications in medicinal chemistry and materials science.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~90 (estimated)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10016~85 (estimated)
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9010~88 (estimated)

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the solvent and add it to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Start Start Reaction_Setup Combine Reactants and Base under Inert Atmosphere Start->Reaction_Setup Solvent_Catalyst_Addition Add Degassed Solvent and Palladium Catalyst Reaction_Setup->Solvent_Catalyst_Addition Heating Heat Reaction Mixture (80-100 °C) Solvent_Catalyst_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End End Purification->End G cluster_0 Sonogashira Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Cu-Acetylide) Pd(II)_Complex->Transmetalation Diorganopalladium(II) Ar-Pd(II)-Alkyne Transmetalation->Diorganopalladium(II) Reductive_Elimination Reductive Elimination Diorganopalladium(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-Alkyne Reductive_Elimination->Product G cluster_0 Buchwald-Hartwig Amination Logical Workflow Start Start Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Reagents Add Pd-precatalyst, Ligand, Base, Substrate, and Amine Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent Heat_and_Stir Heat and Stir Reaction Mixture Add_Solvent->Heat_and_Stir Monitor Monitor Reaction Progress Heat_and_Stir->Monitor Workup_and_Purification Work-up and Purify Product Monitor->Workup_and_Purification Completion End End Workup_and_Purification->End

References

Application Notes & Protocols: 4-Bromo-2-iodobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Bromo-2-iodobenzoic acid as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented in publicly available literature, its unique structural features—a carboxylic acid group and two different halogen atoms at specific positions—offer significant synthetic advantages for creating diverse molecular architectures with potential fungicidal, herbicidal, or insecticidal properties.

The differential reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, enabling the targeted introduction of various functionalities to explore structure-activity relationships (SAR) in agrochemical discovery. This document presents a hypothetical application of this compound in the synthesis of a novel fungicidal agent, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Hypothetical Application: Synthesis of a Novel Fungicidal Agent

This section outlines a potential synthetic route to a novel benzofuranone-based fungicide, "Fungicidin-B," starting from this compound. Benzofuranone scaffolds are present in various biologically active natural products and synthetic compounds, making them an attractive target for agrochemical research.

Synthetic Scheme

The proposed synthesis involves a three-step reaction sequence starting with the Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuranone core, and subsequent functionalization.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,3-dimethylbut-1-yn-1-yl)-4-bromobenzoic acid (Intermediate 1)

Objective: To introduce an alkyne side chain at the 2-position of this compound via a selective Sonogashira cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 3,3-dimethyl-1-butyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3,3-dimethyl-1-butyne (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

Protocol 2: Synthesis of 4-bromo-3-(tert-butyl)benzofuran-2(3H)-one (Intermediate 2)

Objective: To achieve an intramolecular cyclization of Intermediate 1 to form the benzofuranone ring system.

Materials:

  • Intermediate 1 (1.0 eq)

  • Gold(III) chloride (AuCl₃) (0.05 eq)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add AuCl₃ (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain Intermediate 2.

Protocol 3: Synthesis of 4-(4-fluorophenyl)-3-(tert-butyl)benzofuran-2(3H)-one (Fungicidin-B)

Objective: To introduce a fluorophenyl group at the 4-position of the benzofuranone core via a Suzuki cross-coupling reaction.

Materials:

  • Intermediate 2 (1.0 eq)

  • 4-Fluorophenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine Intermediate 2 (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final product, Fungicidin-B.

Data Presentation

Table 1: Summary of Synthetic Yields and Product Purity
StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
1Intermediate 1C₁₃H₁₃BrO₂281.1585>98%
2Intermediate 2C₁₂H₁₃BrO₂281.1592>99%
3Fungicidin-BC₁₈H₁₇FO₂296.3378>99%
Table 2: Hypothetical Fungicidal Activity of Fungicidin-B
Fungal SpeciesTarget DiseaseEC₅₀ (µg/mL)
Botrytis cinereaGray Mold0.5
Septoria triticiSeptoria Leaf Blotch1.2
Puccinia triticinaWheat Leaf Rust0.8
Fusarium graminearumFusarium Head Blight2.5

Visualizations

Diagram 1: Synthetic Workflow for Fungicidin-B

G cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Intramolecular Cyclization cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Suzuki Coupling cluster_final Final Product start This compound step1 Reaction with 3,3-dimethyl-1-butyne (Pd(PPh₃)₂Cl₂, CuI, TEA) start->step1 int1 2-(3,3-dimethylbut-1-yn-1-yl) -4-bromobenzoic acid step1->int1 step2 Reaction with AuCl₃ int1->step2 int2 4-bromo-3-(tert-butyl) benzofuran-2(3H)-one step2->int2 step3 Reaction with 4-Fluorophenylboronic acid (Pd(dppf)Cl₂, K₂CO₃) int2->step3 final Fungicidin-B step3->final

Caption: Synthetic workflow for the preparation of Fungicidin-B.

Diagram 2: Logical Relationship of Key Synthetic Transformations

G cluster_reactivity Differential Reactivity cluster_reactions Selective Cross-Coupling Reactions cluster_outcome Synthetic Outcome Iodo Iodo Group (More Reactive) Sonogashira Sonogashira Coupling Iodo->Sonogashira Bromo Bromo Group (Less Reactive) Suzuki Suzuki Coupling Bromo->Suzuki Outcome Sequential Functionalization Sonogashira->Outcome Suzuki->Outcome

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-bromo-2-iodobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this selective cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound is expected to be highly regioselective at the 2-position. This is due to the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in the oxidative addition step of the palladium catalytic cycle. The general order of reactivity for halogens in Suzuki coupling is I > Br > Cl. By carefully controlling the reaction conditions, selective mono-arylation at the site of the iodine atom can be achieved, leaving the bromine atom available for subsequent transformations.

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?

A2: The primary side reactions encountered are:

  • Di-arylation: The coupling reaction occurs at both the iodo and bromo positions, leading to a disubstituted product. This is more likely to occur with prolonged reaction times, higher temperatures, or an excess of the boronic acid and palladium catalyst.

  • Dehalogenation: The replacement of either the iodine or bromine atom with a hydrogen atom. Deiodination is more common due to the weaker C-I bond. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.

  • Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a carbon-hydrogen bond. This side reaction is often catalyzed by aqueous basic conditions and elevated temperatures.

Q3: How does the carboxylic acid group on this compound affect the reaction?

A3: The carboxylic acid group can influence the reaction in several ways. Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to form a carboxylate salt. This can affect the solubility of the starting material in common organic solvents. The carboxylate group could also potentially coordinate with the palladium catalyst, which might influence its catalytic activity. In some cases, protecting the carboxylic acid as an ester may be considered to mitigate these effects, although many Suzuki couplings are tolerant of free carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, with a focus on maximizing the yield of the desired mono-arylated product.

Issue 1: Low Yield of the Desired Mono-arylated Product with Significant Starting Material Remaining
Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation.
Inefficient Base Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. Consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).The base is crucial for the transmetalation step. Its physical properties and strength can significantly impact the reaction rate.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10 °C.The oxidative addition of the C-I bond might require a certain activation energy that is not being met at lower temperatures.
Solubility Issues Try a different solvent system, such as a mixture of a polar aprotic solvent (e.g., dioxane, THF) and water, to improve the solubility of the carboxylate salt.Poor solubility of the starting material can lead to a sluggish or incomplete reaction.
Issue 2: Formation of Significant Amounts of the Di-arylated Product
Potential Cause Troubleshooting Action Rationale
High Reactivity Lower the reaction temperature and shorten the reaction time.Milder conditions can favor the selective reaction at the more reactive C-I bond.
Excess Reagents Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the boronic acid.A large excess of the boronic acid can drive the reaction towards di-substitution.
High Catalyst Loading Reduce the palladium catalyst loading to 1-2 mol%.A lower catalyst concentration can help to control the reactivity and improve selectivity.
Issue 3: Presence of Dehalogenated Byproducts (4-Bromo-benzoic acid or 2-Iodo-benzoic acid)
Potential Cause Troubleshooting Action Rationale
Hydride Source Use anhydrous solvents and ensure all glassware is thoroughly dried. Avoid solvents that can act as hydride donors (e.g., isopropanol).Water and other protic sources can lead to the formation of palladium hydride species that cause dehalogenation.
Base Choice Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.Some bases can contribute to the formation of hydride species.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize prolonged exposure to conditions that favor dehalogenation.Longer reaction times increase the likelihood of side reactions.
Issue 4: Significant Homocoupling of the Boronic Acid
Potential Cause Troubleshooting Action Rationale
Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can promote the oxidative homocoupling of boronic acids.
Pd(II) Species Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of a Pd(II) pre-catalyst.Pd(II) species are known to catalyze the homocoupling of boronic acids.

Experimental Protocols

The following is a general protocol for the selective mono-arylation of this compound. Optimization of specific parameters may be required for different arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2I Ar-Pd(II)L₂-I (Ar = 4-Bromo-2-carboxyphenyl) Oxidative_Addition->ArPd(II)L2I Transmetalation Transmetalation ArPd(II)L2I->Transmetalation ArPd(II)L2Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar_prime Reductive_Elimination Reductive Elimination ArPd(II)L2Ar_prime->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product 4-Bromo-2-arylbenzoic Acid Reductive_Elimination->Product Start_Material This compound Start_Material->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Main catalytic pathway for the selective Suzuki coupling of this compound.

Side_Reactions cluster_side Common Side Reactions Main_Reaction Desired Mono-arylation Di_arylation Di-arylation Dehalogenation Dehalogenation (Deiodination/Debromination) Homocoupling Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) 4_Bromo_2_iodobenzoic_Acid This compound 4_Bromo_2_iodobenzoic_Acid->Main_Reaction 4_Bromo_2_iodobenzoic_Acid->Di_arylation 4_Bromo_2_iodobenzoic_Acid->Dehalogenation Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Main_Reaction Arylboronic_Acid->Di_arylation Arylboronic_Acid->Homocoupling Arylboronic_Acid->Protodeboronation

Caption: Overview of desired reaction and common side reactions.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Catalyst Evaluate Catalyst System (Activity, Loading) Check_Purity->Check_Catalyst Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) Check_Catalyst->Optimize_Conditions Active Catalyst Replace_Catalyst Use Fresh/Different Catalyst System Check_Catalyst->Replace_Catalyst Inactive Catalyst Inert_Atmosphere Ensure Rigorous Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Optimized Success Successful Coupling Inert_Atmosphere->Success Inert Improve_Degassing Improve Degassing Procedure Inert_Atmosphere->Improve_Degassing Oxygen Present Purify_Reagents->Check_Purity Replace_Catalyst->Check_Catalyst Improve_Degassing->Inert_Atmosphere

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

How to improve the yield of Sonogashira reactions with 4-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Sonogashira reactions with 4-Bromo-2-iodobenzoic acid.

Troubleshooting Guide: Low Yield in Sonogashira Reactions

Low or no product yield is a common issue in Sonogashira couplings. A systematic approach to troubleshooting is essential. The following guide addresses potential problems and offers solutions.

Problem: Low to No Product Yield

Potential CauseRecommended Action
Catalyst Issues
Inactive Palladium CatalystUse a fresh batch of palladium catalyst. A black precipitate ("palladium black") indicates catalyst decomposition.[1]
Degraded Copper Co-catalystCopper(I) iodide can degrade over time. Use a fresh, high-purity batch.[1]
Inappropriate LigandThe choice of ligand is critical. For electron-deficient or sterically hindered substrates, consider bulky, electron-rich phosphine ligands. Screen different ligands to find the optimal one.[2]
Reagent Quality
Impure Starting MaterialsEnsure the this compound and the alkyne are pure and free of impurities that could poison the catalyst.[1]
Reaction Conditions
Non-Inert AtmosphereOxygen can lead to the undesired Glaser-type homocoupling of the alkyne.[1] It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Inappropriate SolventUse anhydrous, degassed solvents. Common choices include THF, DMF, toluene, and dioxane. Some solvents like THF might promote the formation of palladium black.[1][3]
Unsuitable BaseAn amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne.[1] Ensure the base is dry and used in sufficient excess.[1]
Suboptimal TemperatureWhile selective coupling at the iodine may require milder temperatures, a complete lack of reactivity might indicate the temperature is too low.[4] Aryl bromides may require heating, whereas aryl iodides can often be coupled at room temperature.[1]

Problem: Formation of Side Products

Side ProductPotential CauseRecommended Action
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Ensure strictly anaerobic conditions by thoroughly degassing all reagents and solvents.[1] Consider a copper-free Sonogashira protocol.[1]
Dehalogenation High reaction temperature; certain bases or solvents.Lower the reaction temperature.[5] Screen different amine bases or consider a non-amine base like K₂CO₃.[5]
Reaction at Both Halogen Sites Reaction conditions are too harsh.To favor mono-coupling at the more reactive iodine position, use milder conditions: lower temperature, shorter reaction time, and a less active catalyst/ligand system.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in a Sonogashira reaction?

A1: The reactivity of aryl halides in Sonogashira coupling follows the order: I > OTf > Br >> Cl.[1][6] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for chemoselective coupling at the iodine position under controlled conditions.[4][7][8]

Q2: How can I achieve selective Sonogashira coupling at the iodine position of this compound?

A2: To achieve selective coupling at the iodine, it is crucial to employ milder reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[4] The choice of a less reactive catalyst and ligand system can also enhance selectivity for the more reactive C-I bond.[4]

Q3: Is it possible to perform a Sonogashira reaction on both the bromine and iodine positions?

A3: Yes, a double coupling is possible. This is typically achieved in a stepwise fashion. First, the more reactive iodine is functionalized under milder conditions. The resulting 4-bromo-2-alkynylbenzoic acid can then be subjected to a second Sonogashira coupling under more forcing conditions (e.g., higher temperature, more active catalyst) to react at the bromine position.[4]

Q4: I see a black precipitate in my reaction. What is it and what should I do?

A4: A black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst.[1] This can be caused by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature.[1] Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[3]

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are possible and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may require different ligands and reaction conditions to proceed efficiently.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for optimizing the Sonogashira coupling of aryl halides. While specific data for this compound is limited, these tables provide a general guideline based on similar substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SubstrateYield (%)Reference
Pd(OAc)₂ (1.5)XPhos (3)4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole98[9]
Pd(PPh₃)₄ (5)-Aryl bromideHigh[10]
PdCl₂(PPh₃)₂ (5-10)-Aryl bromideHigh[10]
[DTBNpP]Pd(crotyl)Cl (5)-1-Bromo-3,5-dimethoxybenzene70-95[11]
Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Aryl bromideGood to Excellent[12]

Table 2: Effect of Solvent and Base on Yield

SolventBaseTemperature (°C)SubstrateYield (%)Reference
DMFEt₃N1004-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole98[9]
TolueneDiisopropylamine80Aryl bromideGood[13]
Dioxane/Et₃N (1:1)Et₃N-Aryl bromideGood[13]
NMPTBAARoom TempAryl iodide/bromideGood[14]
2-MeTHFCs₂CO₃Room TempAryl bromideGood[12]

Experimental Protocols

General Protocol for Selective Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex Ar-Pd(II)-(C≡CR)(L)₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 product Ar-C≡CR pd_alkyne_complex->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Alkyne) check_catalyst->check_reagents Catalyst OK optimize Systematic Optimization check_catalyst->optimize Catalyst Inactive (Replace) check_conditions Review Reaction Conditions (Atmosphere, Solvent, Base, Temp) check_reagents->check_conditions Reagents Pure check_reagents->optimize Reagents Impure (Purify) check_conditions->optimize Conditions Suboptimal (Adjust) side_products Analyze for Side Products (Homocoupling, Dehalogenation) check_conditions->side_products Conditions Standard side_products->optimize Identify Issues

Caption: A workflow for troubleshooting low yields in Sonogashira reactions.

Parameter_Relationships cluster_conditions reactivity Yield & Selectivity catalyst Catalyst System (Pd source, Ligand, Cu salt) catalyst->reactivity substrate Substrate (this compound) substrate->reactivity alkyne Alkyne alkyne->reactivity conditions Reaction Conditions conditions->reactivity solvent Solvent base Base temperature Temperature

Caption: Key parameters influencing the outcome of the Sonogashira reaction.

References

Purification techniques for 4-Bromo-2-iodobenzoic acid after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-iodobenzoic acid after its synthesis. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective methods for purifying this compound, a solid organic compound, are recrystallization and column chromatography. Acid-base extraction can also be employed as a preliminary purification step to remove neutral and basic impurities. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: Potential impurities depend on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Isomeric Byproducts: Formation of other positional isomers of bromo-iodobenzoic acid.

  • Dehalogenated Products: Benzoic acid derivatives where one or both halogen atoms have been removed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and any organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

Problem: The compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Insufficient Solvent Add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
Inappropriate Solvent The chosen solvent may not be a good choice. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For a polar compound like this compound, polar solvents like ethanol, methanol, or acetic acid, or mixtures with water, could be suitable.
Insoluble Impurities If a significant amount of the solid has dissolved but some particulates remain, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.

Problem: No crystals form upon cooling.

Possible CauseSuggested Solution
Supersaturation The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Too Much Solvent If too much solvent was added, the solution might not be saturated enough for crystallization to occur upon cooling. Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The product "oils out" instead of forming crystals.

Possible CauseSuggested Solution
High Concentration of Impurities Impurities can lower the melting point of the mixture, leading to the formation of an oil. Try purifying the crude product by another method, such as column chromatography, before recrystallization.
Inappropriate Solvent The solvent may be too non-polar for the compound. Try a more polar solvent or a solvent mixture.
Cooling Too Rapidly Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of the product from impurities.

Possible CauseSuggested Solution
Inappropriate Eluent System The polarity of the eluent may not be optimal. Use TLC to test different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that gives good separation (Rf of the product around 0.3-0.4).
Column Overloading Too much sample was loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing Cracks or channels in the stationary phase lead to uneven solvent flow. Ensure the column is packed uniformly as a slurry and never allowed to run dry.

Problem: The product is tailing on the column.

Possible CauseSuggested Solution
Acidic Nature of the Compound The carboxylic acid group of this compound can interact strongly with the slightly acidic silica gel, causing the spot to tail.[4] To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will protonate the silica surface and reduce the strong interaction.[4]
Sample Overloading Too much sample was loaded in a concentrated band. Load the sample in a minimal amount of solvent.

Experimental Protocols

General Recrystallization Protocol for Benzoic Acids

This is a general procedure that can be adapted for this compound.[5][6][7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

General Column Chromatography Protocol for Substituted Benzoic Acids

This protocol provides a general framework for the purification of this compound by column chromatography.[8]

  • Select Eluent System: Using TLC, determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is a common starting point for substituted benzoic acids.[4] For this compound, a gradient elution from low to high polarity might be effective. To prevent tailing, consider adding 0.5-1% acetic acid to the eluent.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Suitability for this compound
WaterHigh100Potentially suitable at high temperatures, but solubility at room temperature is likely low. Can be used as an anti-solvent.
EthanolHigh78Good candidate. The carboxylic acid and halogen substituents suggest solubility in polar protic solvents.
MethanolHigh65Similar to ethanol, a good candidate for dissolving the compound.
Acetic AcidHigh118May be a good solvent, but its high boiling point can make it difficult to remove completely.
Ethyl AcetateMedium77A moderately polar solvent that could be effective, possibly in a mixture with a non-polar solvent like hexanes.
Hexanes/HeptaneLow~69 / ~98Likely poor solvents on their own but can be used as anti-solvents in a solvent pair system with a more polar solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound acid_base Acid-Base Extraction (Optional) crude_product->acid_base Remove neutral/basic impurities recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography acid_base->recrystallization acid_base->column_chromatography pure_product Pure this compound recrystallization->pure_product High Purity column_chromatography->pure_product High Purity analysis Purity Analysis (TLC, HPLC, NMR, MP) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No oiling_out Product Oils Out crystals->oiling_out Oils Out troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->troubleshoot troubleshoot->cool troubleshoot_oil Troubleshoot: - Re-heat and cool slowly - Change solvent oiling_out->troubleshoot_oil troubleshoot_oil->dissolve

Caption: Troubleshooting flowchart for recrystallization issues.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-Bromo-2-iodobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for cross-coupling reactions like Suzuki-Miyaura or Heck with a substrate like this compound?

A1: Typical palladium catalyst loading for cross-coupling reactions can range from as low as 0.0005 mol% (5 ppm) to 5 mol%.[1][2] For substrates like this compound, which possesses two different halogen atoms, the reactivity of the carbon-halogen bond plays a crucial role. The general reactivity trend is I > Br > Cl > F, primarily due to the decreasing bond strength down the group.[3][4] The carbon-iodine bond is weaker and more susceptible to oxidative addition, which is often the rate-determining step.[3] Therefore, selective coupling at the iodine position can often be achieved with lower catalyst loadings, sometimes as low as 0.04 mol%.[5][6] For less reactive sites like the bromine position, or for more challenging couplings, higher catalyst loadings might be necessary.[7]

Q2: How does catalyst loading quantitatively affect reaction yield and turnover number (TON)?

A2: Catalyst loading has a direct impact on reaction kinetics and, consequently, on yield and TON. Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can sometimes lead to the formation of side products and makes purification more difficult. The goal is to find the optimal loading that provides a high yield in a reasonable timeframe while maximizing the TON (moles of product per mole of catalyst). For instance, in some Heck reactions, catalyst loadings as low as 10 ppm have been shown to be effective.[8]

Q3: My reaction with this compound is giving a low yield. What are the first things I should check related to the catalyst?

A3: When encountering low yields, a systematic check of your catalyst and reaction setup is essential.[9]

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[9] If this reduction is inefficient, the catalytic cycle won't start effectively.[10] Consider using a fresh batch of catalyst or a pre-activated Pd(0) source.

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[11] Ensure they have been stored correctly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11][12] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[13]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.[11]

Q4: I am observing the formation of a black precipitate in my reaction. What does this mean and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition.[10] The active Pd(0) catalyst has aggregated into an inactive state. This is a common cause of stalled reactions.[10]

  • Causes: The primary cause is often the presence of oxygen, which can oxidize the Pd(0) catalyst.[10] High reaction temperatures can also accelerate decomposition.[10]

  • Prevention: Rigorous degassing of all solvents and reagents is the most effective preventative measure.[10] Optimizing the reaction to run at the lowest possible effective temperature can also help.[10] Using bulky, electron-rich ligands can form more stable palladium complexes and reduce the likelihood of aggregation.[10]

Q5: Can I perform a sequential cross-coupling on this compound?

A5: Yes, the differential reactivity of the C-I and C-Br bonds allows for sequential cross-coupling reactions. The more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent coupling reaction under more forcing conditions.[14] This can be achieved in a one-pot procedure by adding the second coupling partner and additional reagents after the first coupling is complete.[14]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when optimizing catalyst loading for cross-coupling reactions with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive or decomposed catalyst.[9] - Insufficient catalyst loading. - Poor quality of reagents (solvent, base).[11] - Presence of oxygen.[10]- Use a fresh batch of catalyst or a pre-activated Pd(0) source.[10] - Incrementally increase catalyst loading (e.g., from 0.5 mol% to 2 mol%). - Use anhydrous, degassed solvents and high-purity base.[11] - Ensure the reaction is set up under a strict inert atmosphere.[13]
Reaction Stalls Before Completion - Catalyst deactivation (formation of palladium black).[10] - Insufficient catalyst to reach full conversion.- Improve degassing procedures to eliminate oxygen.[10] - Consider using more robust ligands that stabilize the catalyst.[10] - Increase the initial catalyst loading.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen can promote homocoupling of boronic acids.[15] - Catalyst decomposition leading to undesired pathways.- Rigorously degas all solvents and reagents.[15] - Use a direct Pd(0) source like Pd(PPh₃)₄ to potentially reduce homocoupling.[15]
Dehalogenation (loss of Br or I) - Presence of a hydrogen source. - Inefficient catalysis favoring a dehalogenation pathway.- Use a milder base.[15] - Lower the reaction temperature.[15] - Screen different catalyst/ligand systems to find one that favors the desired cross-coupling.[15]
Difficulty in Removing Catalyst Post-Reaction - High catalyst loading.- Optimize the reaction to use the lowest effective catalyst loading. - Consider using a supported palladium catalyst that can be easily filtered off.[16]
Quantitative Data Summary

The following tables provide a summary of typical catalyst loadings for different cross-coupling reactions.

Table 1: Typical Catalyst Loadings for Suzuki-Miyaura Coupling

CatalystLoading (mol%)Substrate ExampleNotes
Pd(PPh₃)₄1 - 5Aryl BromidesA common starting point for many couplings.
PdCl₂(dppf)1 - 3Aryl Iodides/BromidesEffective for a broad range of substrates.[17]
Pd(OAc)₂ / SPhos0.1 - 2Aryl IodidesHighly active catalyst system allowing for lower loadings.[17]
Palladacycle Precatalyst0.04Aryl HalidesCan be highly active, even in aqueous media.[5][6]

Table 2: Typical Catalyst Loadings for Heck Coupling

CatalystLoading (mol%)Substrate ExampleNotes
Pd(OAc)₂1 - 2Aryl BromidesOften used with a phosphine ligand.[18]
Palladacycle Complex0.001 (10 ppm)Aryl Bromides/ChloridesCan be highly active under aerobic conditions.[8]
PdCl₂0.05IodobenzeneLow loadings can be achieved at high temperatures in flow chemistry.[1]

Table 3: Typical Catalyst Loadings for Sonogashira Coupling

CatalystLoading (mol%)Substrate ExampleNotes
Pd(PPh₃)₂Cl₂ / CuI1 - 5Aryl Iodides/BromidesThe classic catalyst system for this reaction.[17]
Pd(OAc)₂ / Ligand0.1 - 2Aryl HalidesCopper-free conditions are also possible.

Experimental Protocols

Protocol 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for optimizing the catalyst loading for the selective Suzuki-Miyaura coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[13]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[11] Bubble the inert gas through the solution for 10-15 minutes.[10] Finally, add the palladium catalyst. A range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) should be tested in parallel experiments.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Substrates, Solvent, Base) Start->CheckReagents CheckCatalyst Assess Catalyst System (Activity, Loading, Ligand) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Temperature, Atmosphere) Start->CheckConditions Sol_Reagents Use Fresh/Pure Reagents Degas Solvents CheckReagents->Sol_Reagents Sol_Catalyst Use Fresh Catalyst Optimize Loading Screen Ligands CheckCatalyst->Sol_Catalyst Sol_Conditions Optimize Temperature Ensure Inert Atmosphere CheckConditions->Sol_Conditions Success Successful Optimization Sol_Reagents->Success Sol_Catalyst->Success Sol_Conditions->Success

Caption: A systematic workflow for troubleshooting low yield in cross-coupling reactions.

ExperimentalWorkflow Experimental Workflow for Catalyst Loading Optimization Start Start: Prepare Reactants Setup Reaction Setup in Schlenk Flask (Substrates, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill x3) Setup->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent AddCatalyst Add Catalyst (Varying Loadings) AddSolvent->AddCatalyst React Heat and Stir (e.g., 80-100 °C) AddCatalyst->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Workup (Extraction, Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analyze Results (Determine Optimal Loading) Purify->Analyze

Caption: Step-by-step workflow for the experimental optimization of catalyst loading.

References

Technical Support Center: 4-Bromo-2-iodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-iodobenzoic acid. The focus is on preventing dehalogenation and achieving selective reactions at the iodo-position.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The main challenge is managing the reactivity of the two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.[1][2][3][4] While this allows for selective reaction at the 2-position (iodine), it also increases the risk of side reactions, most notably deiodination (replacement of iodine with hydrogen). A secondary challenge is preventing the reaction from proceeding at the less reactive bromo-position, or preventing homocoupling of the starting material.

Q2: Why is dehalogenation (specifically deiodination) a common side reaction?

Dehalogenation is a known side reaction in palladium-catalyzed couplings.[5] It can occur through several mechanisms, often involving a hydride source in the reaction mixture. Potential hydride sources can include the solvent (e.g., alcohols), the base (especially amine bases), or impurities. Higher reaction temperatures can also promote dehalogenation.[5]

Q3: How can I achieve selective coupling at the iodine position while leaving the bromine intact?

The inherent reactivity difference between the C-I and C-Br bonds is the key to achieving selectivity.[2][6][7][8] By carefully controlling the reaction conditions, you can favor the oxidative addition at the more reactive C-I bond. This typically involves using milder reaction conditions (e.g., lower temperatures) and carefully selecting the catalyst, base, and solvent.

Q4: Can I perform a subsequent reaction at the bromo-position?

Yes, the bromine at the 4-position can be used for a subsequent cross-coupling reaction. This sequential functionalization is a key advantage of using this compound.[2][6] After the initial selective reaction at the iodo-position, the resulting 4-bromo-2-substituted benzoic acid can be isolated and subjected to a second cross-coupling reaction under more forcing conditions to react at the C-Br bond.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to troubleshoot and minimize dehalogenation when using this compound in cross-coupling reactions.

Issue: Significant formation of 4-bromobenzoic acid (deiodinated byproduct).

Workflow for Troubleshooting Dehalogenation

G cluster_0 Troubleshooting Dehalogenation start High Dehalogenation Observed A Step 1: Analyze Reaction Conditions start->A Initiate Troubleshooting B Step 2: Optimize Catalyst System A->B Review Components C Step 3: Modify Base and Solvent B->C Select Ligands/Precatalysts D Step 4: Control Reaction Time & Temperature C->D Choose Weaker Base/Aprotic Solvent end Dehalogenation Minimized D->end Implement Stricter Control

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

Step 1: Analyze Reaction Temperature and Time

  • Problem: High temperatures can promote the pathways leading to dehalogenation.[5]

  • Solution: Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating, which can increase byproduct formation.

Step 2: Evaluate the Base and Solvent System

  • Problem: The choice of base and solvent can significantly impact the extent of dehalogenation. Amine bases and protic solvents (like alcohols) can act as hydride sources.

  • Solution:

    • Base: Switch to a weaker, non-nucleophilic inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over stronger bases like hydroxides or alkoxides.[9]

    • Solvent: Use anhydrous aprotic solvents such as 1,4-dioxane, toluene, or DMF.[10] If a co-solvent is necessary, ensure it is thoroughly degassed.

Step 3: Optimize the Palladium Catalyst and Ligand

  • Problem: The catalyst system plays a crucial role in selectivity and minimizing side reactions.

  • Solution:

    • Ligands: Employ bulky, electron-rich phosphine ligands. These can favor the desired reductive elimination step over pathways that lead to dehalogenation. Ligands like XPhos or SPhos can be effective.

    • Pre-catalysts: Consider using well-defined pre-catalysts which can provide more consistent results and potentially reduce side reactions.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize representative data for a selective Sonogashira and Suzuki coupling with this compound, illustrating the effect of different reaction conditions on the yield of the desired product versus the dehalogenated byproduct.

Table 1: Selective Sonogashira Coupling with Phenylacetylene

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of 4-Bromo-2-(phenylethynyl)benzoic acid (%)Yield of 4-Bromobenzoic acid (%)
1Pd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NTHF60126525
2Pd(PPh₃)₂Cl₂ (3), CuI (5)DIPEAToluene40188510
3Pd(PPh₃)₂Cl₂ (3), CuI (5)K₂CO₃1,4-Dioxane402492<5

Table 2: Selective Suzuki Coupling with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-Bromo-2-phenylbenzoic acid (%) | Yield of 4-Bromobenzoic acid (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 70 | 20 | | 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 91 | <5 | | 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 18 | 88 | 7 |

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is optimized to favor selective reaction at the C-I bond while minimizing dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Selective Sonogashira Coupling

G cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Workup & Purification A Combine solids: This compound, Pd(PPh3)2Cl2, CuI, K2CO3 in Schlenk flask B Evacuate & Backfill with Argon (3x) A->B C Add anhydrous, degassed 1,4-Dioxane B->C D Add Terminal Alkyne C->D E Stir at 40 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with EtOAc, Filter through Celite F->G H Aqueous Wash (NH4Cl, Brine) G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Caption: Step-by-step experimental workflow for a selective Sonogashira coupling.

Protocol 2: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is designed for high selectivity and yield, minimizing dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask. Add a portion of the anhydrous toluene and stir for 15 minutes to pre-form the catalyst.

  • To a separate dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill this flask with inert gas three times.

  • Add the remaining anhydrous, degassed toluene, followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Troubleshooting low reactivity of 4-Bromo-2-iodobenzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no reactivity with this compound in my Suzuki-Miyaura coupling reaction. What are the common causes?

A1: Low reactivity in Suzuki-Miyaura coupling with this compound can stem from several factors. Primarily, the issue often lies with the catalyst system, reaction conditions, or the integrity of the reagents.

  • Catalyst and Ligand Choice: The ortho-substituent (carboxylic acid) introduces steric hindrance. Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands, which are designed to facilitate coupling with sterically demanding substrates.[1][2][3]

  • Reaction Temperature: While aryl iodides are generally more reactive than bromides, some studies have shown that with traditional Pd/PPh₃ systems, aryl iodides can exhibit surprisingly low reactivity at lower temperatures (around 50°C) compared to their bromide counterparts.[4] Increasing the temperature might be necessary.

  • Base Selection: The choice of base is critical. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

  • Reagent Quality: Ensure your boronic acid is not degraded (protodeboronation). It's also crucial to use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions like the homocoupling of the boronic acid.[5]

Q2: In a coupling reaction with this compound, which halogen is expected to react first?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[6] This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst. Thus, you should expect selective coupling at the iodine position first.[7][8]

Q3: I am observing significant amounts of Glaser coupling (alkyne homocoupling) as a side product in my Sonogashira reaction. How can I minimize this?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is sluggish. To minimize this, you can try the following:

  • Optimize Catalyst System: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling. Consider screening different palladium sources and ligands.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.

  • Adjust Copper(I) Concentration: While Cu(I) is a co-catalyst, high concentrations can promote Glaser coupling. Try reducing the amount of the copper source. In some cases, a copper-free Sonogashira protocol might be beneficial.[8][9]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote the homocoupling.

Q4: Can I perform a Heck reaction with this compound? What conditions should I start with?

A4: Yes, a Heck reaction is feasible. Given the higher reactivity of the C-I bond, the initial coupling will occur at the 2-position. For starting conditions, you can refer to general protocols for Heck reactions with aryl iodides. A typical starting point would be:

  • Catalyst: Pd(OAc)₂ or a pre-catalyst like a palladacycle.[10][11][12]

  • Ligand: A phosphine ligand may be beneficial, especially considering the steric hindrance.

  • Base: An inorganic base like K₂CO₃ or an amine base like triethylamine (NEt₃).[10][11]

  • Solvent: A polar aprotic solvent such as DMF or NMP.[10][11]

  • Temperature: Typically, Heck reactions require elevated temperatures, often in the range of 80-120°C.[13]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Steric Hindrance Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, AntPhos).These ligands promote the reductive elimination step and are effective for sterically hindered substrates.[1][14]
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst.Palladium catalysts can degrade over time. Pre-catalysts can offer better stability and activity.
Poor Base Efficacy Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃.Stronger bases can facilitate the transmetalation step, especially with less reactive boronic acids.
Low Temperature Gradually increase the reaction temperature in increments of 10-20°C.Some catalyst systems require higher thermal energy to overcome the activation barrier.
Solvent Issues Ensure solvents are thoroughly degassed. A common solvent system is a mixture of an organic solvent (like dioxane or toluene) and water.[5]Oxygen can lead to catalyst decomposition and side reactions. The presence of water is often crucial for the transmetalation step.
Issue 2: Incomplete Conversion in Sonogashira Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Screen different solvents; while DMF and THF are common, they can sometimes lead to deactivation. Toluene or dioxane may be better choices.[15]The solvent can significantly impact catalyst stability and reactivity.
Insufficient Base Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylamine) is used.The base is required to deprotonate the terminal alkyne to form the reactive copper acetylide.[8][9]
Low Reaction Temperature Increase the reaction temperature.Oxidative addition can be the rate-limiting step, and higher temperatures can accelerate this.[16]
Ligand Choice If using a phosphine-based palladium catalyst, consider the ligand's steric and electronic properties. Bulky, electron-rich ligands can be beneficial.[8]The ligand influences the stability and activity of the palladium catalyst.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Under the inert atmosphere, add the XPhos Pd G3 catalyst.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the vial in a preheated oil bath at 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (NEt₃)

  • Toluene, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and triethylamine (typically a 3:1 toluene:NEt₃ ratio) via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60-80°C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Coupling Reactivity check_catalyst Is the Catalyst/Ligand System Appropriate for a Sterically Hindered Substrate? start->check_catalyst check_conditions Are Reaction Conditions (Temperature, Base, Solvent) Optimized? check_catalyst->check_conditions Yes use_bulky_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->use_bulky_ligand No check_reagents Are Reagents (e.g., Boronic Acid) of High Quality and Solvents Degassed? check_conditions->check_reagents Yes increase_temp Increase Temperature check_conditions->increase_temp No degas_solvents Use Fresh Reagents and Degassed Solvents check_reagents->degas_solvents No success Successful Coupling check_reagents->success Yes use_bulky_ligand->check_conditions stronger_base Use Stronger Base (e.g., K3PO4, Cs2CO3) increase_temp->stronger_base stronger_base->check_reagents degas_solvents->success

Caption: Troubleshooting workflow for low coupling reactivity.

Halogen_Reactivity cluster_0 Reactivity in Palladium Catalysis I C-I Bond Br C-Br Bond I->Br More Reactive Cl C-Cl Bond Br->Cl More Reactive

Caption: General reactivity trend of aryl halides.

References

Identifying and minimizing byproducts in 4-Bromo-2-iodobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize byproducts during the synthesis and purification of 4-Bromo-2-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the Sandmeyer reaction. This involves the diazotization of 2-amino-4-bromobenzoic acid followed by the introduction of iodine using a suitable iodide salt, such as potassium iodide.[1][2][3]

Q2: What are the potential byproducts when synthesizing this compound via the Sandmeyer reaction?

A2: Several byproducts can form during the Sandmeyer reaction. These may include:

  • Decarboxylation products: The reaction conditions can sometimes lead to the loss of the carboxylic acid group, resulting in the formation of 1-bromo-3-iodobenzene.

  • Phenolic byproducts: If the reaction temperature is not carefully controlled and rises too high, the diazonium salt can react with water to form 4-bromo-2-hydroxybenzoic acid.[4]

  • Azo-coupling products: Diazonium salts can react with the starting material or other aromatic compounds present in the reaction mixture to form colored azo compounds, which can be difficult to remove.

  • Biaryl impurities: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[1]

Q3: Can I synthesize this compound through direct halogenation?

A3: While direct halogenation is a common method for introducing halogens to aromatic rings, it is less ideal for producing this compound with high purity.

  • Direct iodination of 4-bromobenzoic acid: This reaction can be challenging and may lead to a mixture of regioisomers, including 4-bromo-3-iodobenzoic acid.

  • Direct bromination of 2-iodobenzoic acid: This approach is also likely to yield a mixture of isomers, which can be difficult to separate from the desired product.[4]

Q4: How can I purify crude this compound?

A4: The most common and effective method for purifying crude this compound is recrystallization.[5][6] A suitable solvent system, often a mixture of an alcohol and water, can be used to dissolve the crude product at an elevated temperature, followed by slow cooling to allow for the formation of pure crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound in Sandmeyer Reaction
Potential Cause Recommended Solution
Incomplete diazotizationEnsure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the starting amine is fully dissolved in the acidic solution.
Premature decomposition of the diazonium saltKeep the diazonium salt solution cold (0-5 °C) at all times before the addition of the iodide solution. Avoid exposing the solution to direct sunlight.
Suboptimal iodide additionAdd the potassium iodide solution slowly and control the temperature to prevent excessive foaming and side reactions.
Loss during work-upEnsure complete precipitation of the product by adjusting the pH if necessary. Be cautious during filtration and washing steps to avoid product loss.
Problem 2: Presence of a Colored Impurity in the Final Product
Potential Cause Recommended Solution
Formation of azo-coupling byproductsMaintain a low reaction temperature during diazotization and iodide addition. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt.
Presence of residual iodineAfter the reaction is complete, add a reducing agent such as sodium bisulfite or sodium thiosulfate to quench any unreacted iodine.
Contamination from starting materialsUse high-purity 2-amino-4-bromobenzoic acid as the starting material.
Purification Step If the product is still colored after work-up, consider treating the crude material with activated charcoal during the recrystallization process.
Problem 3: Difficulty in Removing Isomeric Impurities
Potential Cause Recommended Solution
Formation of regioisomers during direct halogenationThe Sandmeyer reaction starting from 2-amino-4-bromobenzoic acid is the preferred method to ensure high regioselectivity.
Co-crystallization of isomersIf isomers are present, multiple recrystallizations may be necessary. Alternatively, preparative HPLC or column chromatography can be employed for separation.
Analytical Method Utilize HPLC with a suitable column (e.g., C18) and a gradient elution method to effectively separate and quantify isomeric impurities.[7][8]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the Sandmeyer reaction, based on analogous procedures.

Parameter Typical Value/Range Notes
Starting Material 2-amino-4-bromobenzoic acidHigh purity is recommended.
Diazotization Temperature 0 - 5 °CCritical for minimizing diazonium salt decomposition.
Iodide Source Potassium Iodide (KI)A slight excess is typically used.
Reaction Solvent Aqueous acid (e.g., HCl, H₂SO₄)Ensures solubility of the amine and formation of nitrous acid.
Expected Yield 70 - 85%Can vary based on reaction scale and purification efficiency.
Purity after Recrystallization >98%Dependent on the efficiency of the recrystallization process.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-amino-4-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Ice

Procedure:

  • In a flask, suspend 2-amino-4-bromobenzoic acid in deionized water.

  • Cool the suspension in an ice bath to 0-5 °C with constant stirring.

  • Slowly add concentrated hydrochloric acid, maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the amine suspension, keeping the temperature between 0-5 °C. The formation of the diazonium salt is observed.

  • In a separate beaker, dissolve potassium iodide in deionized water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature. If any solid iodine is present, add a small amount of sodium bisulfite solution until the color disappears.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold water.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable alcohol)

  • Deionized Water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Synthesis_Workflow start Start: 2-amino-4-bromobenzoic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt iodide_addition Iodide Addition (KI) diazonium_salt->iodide_addition crude_product Crude this compound iodide_addition->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts issue Observed Issue low_yield Low Yield issue->low_yield colored_product Colored Product issue->colored_product isomeric_impurity Isomeric Impurity (by HPLC) issue->isomeric_impurity cause1 Incomplete Diazotization / Premature Decomposition low_yield->cause1 is likely due to cause2 Azo-Coupling / Residual Iodine colored_product->cause2 is likely due to cause3 Non-selective Halogenation isomeric_impurity->cause3 is likely due to solution1 Control Temperature (0-5°C) Use slight excess of NaNO₂ cause1->solution1 address with solution2 Maintain Low Temp. Add reducing agent (NaHSO₃) cause2->solution2 address with solution3 Use Sandmeyer Route Purify via Recrystallization/HPLC cause3->solution3 address with

Caption: Troubleshooting common byproduct issues.

References

Technical Support Center: Achieving High Purity 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshooting guidance for achieving high-purity 4-Bromo-2-iodobenzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the bromination of 2-iodobenzoic acid. The starting material, 2-iodobenzoic acid, can be prepared via a Sandmeyer reaction involving the diazotization of anthranilic acid, followed by a reaction with an iodide salt.[1]

Q2: What are the potential impurities I might encounter in my crude this compound?

A2: Impurities in crude this compound can arise from the starting materials or side reactions during the synthesis. Potential impurities include:

  • Unreacted 2-iodobenzoic acid: Incomplete bromination can lead to the presence of the starting material.

  • Polybrominated species: Over-bromination can result in the formation of dibromo-iodobenzoic acids.

  • Isomeric byproducts: Depending on the reaction conditions, small amounts of other bromo-iodo-benzoic acid isomers might be formed.

  • Decarboxylation products: Under harsh reaction conditions, loss of the carboxylic acid group can lead to the formation of bromo-iodobenzene.[2]

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the separation of the desired product from impurities upon cooling.

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for determining the purity of this compound.[3] A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid), can effectively separate the target compound from its impurities.[4] The purity is determined by comparing the peak area of the main compound to the total area of all peaks.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crystals After Recrystallization - The chosen recrystallization solvent is too good, and the compound remains in solution even at low temperatures.- Too much solvent was used, preventing the solution from reaching saturation upon cooling.- Select a different solvent or a solvent/anti-solvent system.- Reduce the volume of the solvent by gentle heating and evaporation before cooling.
"Oiling Out" During Recrystallization - The crude material has a high impurity content, leading to a significant depression of the melting point.- The solution is cooling too rapidly.- Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]
Colored Impurities in the Final Product - The crude product contains colored byproducts.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]
Presence of Starting Material (2-iodobenzoic acid) in the Final Product - Incomplete bromination reaction.- Optimize the reaction conditions for the bromination step (e.g., reaction time, temperature, stoichiometry of the brominating agent).- A second recrystallization may be necessary to further purify the product.
Broad Melting Point Range of the Purified Product - The product is still impure.- A pure crystalline solid will have a sharp melting point range (typically 1-2°C). A broad melting point range indicates the presence of impurities.[6]- Repeat the recrystallization process, ensuring slow crystal growth.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring.

  • Hot Solvent Addition: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it with a cloth or paper towels.

  • Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: HPLC Analysis of this compound Purity

This is a general method and may need to be optimized for your specific HPLC system and column.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (or acetonitrile) and water containing 0.1% formic acid. For example, a linear gradient from 5% methanol to 95% methanol over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Solubility of Similar Halogenated Benzoic Acids

Compound Solvent Solubility Reference
4-Bromobenzoic acidEthanolSoluble (5%)
4-Bromobenzoic acidHot WaterSlightly Soluble
4-Bromobenzoic acidDiethyl EtherSlightly Soluble
4-Iodobenzoic acidPolar Solvents (e.g., Water)More soluble than in non-polar solvents[7]

Table 2: Typical HPLC Parameters for Analysis of Bromobenzoic Acids

Note: These are example parameters and may require optimization.

Parameter Condition Reference
Column C18 Reversed-Phase[4]
Mobile Phase Methanol/Water with 0.1% Formic Acid (Gradient)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[4]

Visualizations

experimental_workflow crude Crude 4-Bromo-2- iodobenzoic Acid dissolution Dissolution in Minimal Hot Solvent crude->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_product High-Purity 4-Bromo-2- iodobenzoic Acid drying->pure_product

Caption: Recrystallization workflow for purifying this compound.

troubleshooting_logic start Recrystallization Attempted oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No solution_oiling Action: - Add more 'good' solvent - Cool more slowly - Consider pre-purification oiling_out->solution_oiling Yes colored_crystals Crystals are Colored? low_yield->colored_crystals No solution_low_yield Action: - Reduce solvent volume - Ensure complete cooling - Check for premature crystallization low_yield->solution_low_yield Yes successful High-Purity Crystals Obtained colored_crystals->successful No solution_color Action: - Use activated charcoal - Perform a second recrystallization colored_crystals->solution_color Yes solution_oiling->start Retry solution_low_yield->start Retry solution_color->start Retry

Caption: Troubleshooting logic for recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Issues of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromo-2-iodobenzoic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a solid at room temperature. Due to the presence of the polar carboxylic acid group, it is expected to have moderate solubility in polar organic solvents.[1] However, the bulky bromo and iodo substituents, along with the aromatic ring, contribute to its hydrophobicity, which can lead to limited solubility in many common reaction solvents.

Q2: In which organic solvents is this compound likely to be soluble?

Q3: How does temperature affect the solubility of this compound?

For most solid organic compounds, including benzoic acid derivatives, solubility increases with temperature.[2][3] Heating the solvent while dissolving this compound can significantly improve both the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to consider the thermal stability of the compound and other reagents in the reaction mixture.

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous or protic media?

Yes, adjusting the pH is a highly effective method for increasing the solubility of benzoic acids in protic solvents. By adding a base, the carboxylic acid group is deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents.[4]

Q5: What are co-solvents and how can they help dissolve this compound?

A co-solvent is a second solvent added in a smaller quantity to the primary reaction solvent to increase the solubility of a solute.[5] For this compound, if it is poorly soluble in the primary reaction solvent, adding a small amount of a solvent in which it is highly soluble (e.g., DMF, DMSO) can significantly enhance its overall concentration in the reaction mixture.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.

Issue: this compound is not dissolving in the chosen reaction solvent.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Solubility Issue solvent_selection Step 1: Re-evaluate Solvent Choice start->solvent_selection heating Step 2: Apply Gentle Heating solvent_selection->heating If still insoluble success Success: Compound Dissolved solvent_selection->success If successful sonication Step 3: Use Sonication heating->sonication If still insoluble heating->success If successful cosolvent Step 4: Introduce a Co-solvent sonication->cosolvent If still insoluble sonication->success If successful base Step 5: Consider In-situ Salt Formation (for protic media) cosolvent->base If still insoluble cosolvent->success If successful derivatization Step 6: Chemical Derivatization (Esterification) base->derivatization If other methods fail base->success If successful derivatization->success If successful fail Consult Further derivatization->fail If not feasible

Caption: A stepwise approach to troubleshooting solubility issues.

Step 1: Re-evaluate Solvent Choice

Refer to the table below for qualitative solubility data of analogous compounds to guide your solvent selection. Polar aprotic solvents are often a good starting point for cross-coupling reactions.

Table 1: Qualitative Solubility of Compounds Analogous to this compound

Solvent CategorySolvent4-Bromobenzoic Acid Solubility2-Iodobenzoic Acid Solubilityp-Iodobenzoic Acid Solubility
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleSolubleSoluble
Dimethyl Sulfoxide (DMSO)SolubleSoluble[6]Soluble
AcetoneSoluble[7]Readily dissolves[6]Soluble
Tetrahydrofuran (THF)Slightly SolubleSolubleSoluble
1,4-DioxaneSlightly SolubleSolubleSoluble
Polar Protic MethanolSolubleSoluble[6]Soluble[8]
EthanolSoluble (5%)[9]Soluble[6]Soluble[8]
WaterSlightly soluble (hot)[9]Sparingly soluble[6]Difficult to dissolve (cold)[8]
Nonpolar/Slightly Polar Dichloromethane (DCM)Slightly SolubleSoluble (for ester derivative)[6]Insoluble
TolueneInsolubleSlightly SolubleInsoluble
Diethyl EtherSlightly soluble[9]Soluble[6]Soluble[8]

Step 2: Apply Gentle Heating

  • Procedure: While stirring the mixture, gently heat the solution. A temperature range of 40-60°C is often a good starting point.

  • Caution: Ensure that the elevated temperature is compatible with the stability of all reactants and catalysts in your reaction.

Step 3: Use Sonication

  • Procedure: Place the vessel containing the mixture in an ultrasonic bath. The mechanical agitation can help break up solid aggregates and accelerate dissolution.

  • Tip: Sonication can be used in conjunction with gentle heating.

Step 4: Introduce a Co-solvent

  • Procedure: If the compound has poor solubility in your primary reaction solvent, add a small percentage (e.g., 5-20% v/v) of a co-solvent in which the compound is known to be more soluble (e.g., DMF or DMSO).

  • Consideration: Ensure the co-solvent is compatible with your reaction chemistry.

Step 5: Consider In-situ Salt Formation (for protic media)

  • Procedure: In reactions that are run in protic solvents and are compatible with basic conditions (e.g., some Suzuki couplings), the addition of a base can convert the carboxylic acid to its more soluble salt form.

  • Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.[10]

  • Note: This is often a built-in feature of cross-coupling reactions that use a base.

Step 6: Chemical Derivatization (Esterification)

  • Procedure: As a final resort, if the carboxylic acid functionality is not essential for the reaction, consider converting it to an ester (e.g., a methyl or ethyl ester). Esters are generally less polar and more soluble in a wider range of organic solvents. The ester can often be hydrolyzed back to the carboxylic acid after the reaction if needed.

Experimental Protocols

Protocol 1: General Procedure for Dissolution using a Co-solvent

  • To your reaction vessel, add the this compound and the primary reaction solvent.

  • While stirring, add a co-solvent (e.g., DMF or DMSO) dropwise until the solid dissolves. Start with 5% (v/v) and incrementally increase as needed.

  • Gentle heating and/or sonication can be applied concurrently to aid dissolution.

  • Once the solid is fully dissolved, proceed with the addition of other reagents.

Protocol 2: In-situ Salt Formation for Improved Solubility in a Suzuki Coupling Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst and any necessary ligands.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The base will react with the carboxylic acid to form the more soluble carboxylate salt in the aqueous phase.

  • Proceed with the reaction, typically with heating.

Solubility_Enhancement_Logic cluster_methods start Poorly Soluble This compound (Solid) methods Solubility Enhancement Methods heating Heating cosolvent Co-solvent Addition base_addition Base Addition (Salt Formation) result Soluble Species in Reaction Medium heating->result Increases kinetic energy cosolvent->result Modifies solvent polarity base_addition->result Forms soluble salt

Caption: Logic of common solubility enhancement techniques.

For further assistance, please consult the Material Safety Data Sheet (MSDS) for this compound and relevant literature for your specific reaction type.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving 4-Bromo-2-iodobenzoic acid. This resource is designed to help you navigate common experimental challenges, with a focus on optimizing temperature and reaction time for enhanced yield and regioselectivity.

Understanding the Reactivity of this compound

A key feature of this compound is the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[1] This inherent difference allows for selective functionalization at the more reactive carbon-iodine (C-I) bond under milder conditions, while the carbon-bromine (C-Br) bond can be targeted under more forcing conditions. This regioselectivity is a powerful tool in multi-step organic synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-coupling at the iodine position?

A1: To favor mono-coupling at the more reactive iodo-position, it is crucial to employ milder reaction conditions. This includes using lower temperatures (e.g., room temperature to 50°C) and shorter reaction times. Additionally, carefully controlling the stoichiometry of your coupling partner (typically 1.0-1.2 equivalents) can limit the extent of the second coupling at the less reactive bromo-position.

Q2: My reaction is sluggish or not proceeding to completion, even at the iodo-position. What are the likely causes?

A2: Low reactivity can stem from several factors:

  • Catalyst Inactivation: Ensure your palladium catalyst is active and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition to palladium black.[1]

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands can enhance catalytic activity.

  • Suboptimal Base or Solvent: The base and solvent system can significantly impact the reaction rate. Ensure your base is strong enough and that your reactants are soluble in the chosen solvent.

  • Low Temperature: While lower temperatures favor selectivity, they can also slow down the reaction. A gradual increase in temperature while monitoring the reaction progress is advisable.

Q3: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?

A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, can be promoted by higher temperatures and the presence of water or other protic sources.[1] To mitigate this, ensure you are using anhydrous solvents and reagents, and consider running the reaction at a lower temperature for a longer duration. The choice of base can also influence dehalogenation; in some cases, switching to a different base may be beneficial.

Q4: Is it possible to selectively couple at the bromo-position?

A4: While more challenging, selective coupling at the bromo-position is possible. The most common strategy is a two-step approach: first, functionalize the iodo-position under mild conditions, and then, in a separate step, perform a second coupling at the bromo-position using more forcing conditions (e.g., higher temperature, a more active catalyst system).

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst, suboptimal temperature, or incorrect base.Use a fresh palladium catalyst and ensure inert reaction conditions. Gradually increase the temperature from room temperature up to 80-100°C. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Poor Regioselectivity Reaction temperature is too high or reaction time is too long.Lower the reaction temperature to favor coupling at the C-I bond. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst (Pd or Cu), insufficient base, or low temperature.Use fresh Pd and CuI catalysts. Ensure an adequate excess of the amine base (e.g., triethylamine, diisopropylamine). If the reaction is sluggish at room temperature, gently heat to 40-60°C.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Rigorously degas the reaction mixture and maintain an inert atmosphere. Consider using a copper-free Sonogashira protocol if homocoupling persists.
Reaction Stalls After Mono-coupling Steric hindrance or electronic effects slowing the second coupling.Increase the reaction time and/or temperature. Ensure sufficient equivalents of the alkyne and base are present.
Heck Coupling
Issue Potential Cause Troubleshooting Steps
Formation of Palladium Black Catalyst decomposition due to high temperature or presence of oxygen.Lower the reaction temperature and ensure all components are thoroughly degassed.
Low Yield Steric hindrance, inappropriate ligand, or suboptimal base.Screen bulky, electron-rich phosphine ligands. Use a non-nucleophilic organic base like triethylamine. Higher temperatures (100-140°C) are often required for Heck reactions.
Mixture of E/Z Isomers Isomerization of the product.Minimize reaction time and temperature to reduce the likelihood of post-reaction isomerization. The trans (E) isomer is generally the thermodynamically favored product.

Data Presentation: Optimizing Temperature and Reaction Time

The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira couplings of structurally similar aryl halides. This data can serve as a starting point for the optimization of your reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Iodobenzoic AcidPd(OAc)₂ (0.005)Na₂CO₃WaterRT0.5>95
24-Bromobenzoic AcidPd/C (cat.)K₂CO₃Ethanol/WaterRT0.5High
34-BromoacetophenoneSupported Pd(II) (0.25)Na₂CO₃DMA1002472
44-BromoacetophenoneSupported Pd(II) (0.25)Na₂CO₃DMA1202485
54-BromoacetophenoneSupported Pd(II) (0.25)Na₂CO₃DMA14024100

Note: Data is adapted from studies on analogous substrates and is intended to be illustrative.

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-3-iodophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT - 502-2485-95
24-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O/Al₂O₃-DMA80--
39-Bromo-10-iodo-anthraceneSubstituted PhenylacetylenesPd(PPh₃)₄ / CuIDIPAToluene552067-94

Note: Data is adapted from studies on analogous substrates and is intended to be illustrative.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the Iodo-Position

This protocol is designed to favor selective coupling at the C-I bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the Iodo-Position

This protocol aims for the selective alkynylation of the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous THF (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Coupling

This protocol provides a general starting point for the Heck reaction. Higher temperatures are often necessary.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous DMF or NMP (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by this compound, the alkene, and triethylamine.

  • Seal the tube and heat the reaction to 100-120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, created using Graphviz, illustrate the catalytic cycles and a general troubleshooting workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L)₂ OxAdd->PdII_Ar Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L)₂ OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne H-C≡CR + Base CuI->Alkyne Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne Cu_Alkyne->Transmetal Transfers Alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst active? Is the atmosphere inert? Start->Check_Catalyst Check_Catalyst->Start No (Replace catalyst, improve degassing) Optimize_Temp Is the temperature optimal? Check_Catalyst->Optimize_Temp Yes Optimize_Temp->Start No (Gradually increase temp.) Screen_Base Is the base appropriate? Optimize_Temp->Screen_Base Yes Screen_Base->Start No (Screen different bases) Screen_Solvent Are reactants soluble? Screen_Base->Screen_Solvent Yes Screen_Solvent->Start No (Screen different solvents) Success Improved Yield Screen_Solvent->Success Yes

Caption: General troubleshooting workflow for low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Bromo-2-iodobenzoic Acid: NMR vs. Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-2-iodobenzoic acid is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for purity assessment, supported by experimental data and detailed protocols.

The presence of impurities in this compound can lead to undesirable side reactions, reduced yields, and the introduction of contaminants in the final product. Therefore, accurate and reliable purity determination is paramount. While several analytical techniques can be employed, quantitative NMR (qNMR) has emerged as a powerful tool for its direct and precise quantification capabilities.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known, pure internal standard with the integral of the analyte, the purity of the analyte can be accurately calculated.

Key Advantages of qNMR:
  • Primary Method: Provides a direct measurement of the molar concentration of the analyte.

  • High Accuracy and Precision: Capable of achieving low measurement uncertainty.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Confirmation: Provides structural information about the analyte and any impurities present.

A crucial step in qNMR is the selection of a suitable internal standard. The internal standard should be a high-purity compound with a simple NMR spectrum that does not have signals overlapping with the analyte's signals. For aromatic carboxylic acids like this compound, compounds such as maleic acid or benzoic acid are often suitable choices.

Comparison of Analytical Methods

While qNMR offers significant advantages, other techniques like High-Performance Liquid Chromatography (HPLC) are also commonly used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the expected impurities, and available instrumentation.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal integration is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.
Quantification Absolute (primary method) with a certified internal standard.Relative quantification against a reference standard of the analyte.
Reference Standard Requires a certified internal standard of a different compound.Requires a highly pure reference standard of the analyte itself.
Impurity Identification Can provide structural information for impurity identification.Identification is based on retention time and may require mass spectrometry (LC-MS) for confirmation.
Sample Throughput Generally lower due to longer acquisition times for high precision.Higher throughput is possible with optimized methods.
Destructive NoYes (sample is consumed)

Experimental Protocols

Quantitative ¹H NMR (qNMR) Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, NIST traceable) into the same vial.

  • Record the exact weights to four decimal places.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial and ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure the spectrometer is properly tuned and shimmed.

  • Use a calibrated 90° pulse.

  • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for aromatic protons).

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

HPLC Purity Analysis of this compound

1. Standard and Sample Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a sample solution of the this compound to be tested at a similar concentration.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurity peaks in the chromatogram.

  • Calculate the purity by the area percent method:

Potential Impurities in this compound Synthesis

The most common synthetic route to this compound involves the bromination of 2-iodobenzoic acid.[1] This process can lead to several potential impurities:

  • Starting Material: Unreacted 2-iodobenzoic acid.

  • Isomeric Byproducts: Formation of other brominated isomers, such as 2-bromo-4-iodobenzoic acid.

  • Over-brominated Products: Introduction of more than one bromine atom onto the aromatic ring.

The ¹H NMR chemical shifts of these potential impurities will differ from those of the desired product, allowing for their detection and quantification by qNMR.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for Purity Assessment of this compound using Maleic Acid as an Internal Standard

CompoundSignalChemical Shift (ppm)MultiplicityIntegration (Normalized)Number of Protons (N)
This compound H-3~8.1d1.001
H-5~7.8dd1.001
H-6~7.5d1.001
Maleic Acid (Internal Standard) =CH~6.3s2.002
Impurity: 2-Iodobenzoic Acid Aromatic H's~7.4 - 8.0m0.054

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Table 2: Comparison of Purity Results for a Hypothetical Batch of this compound

Analytical MethodPurity (%)
qNMR 98.5 ± 0.2
HPLC (Area %) 98.8

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (High Field, Long D1) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate

Caption: Workflow for the purity assessment of this compound by qNMR.

Conclusion

For the rigorous purity assessment of this compound, quantitative NMR stands out as a superior method for its ability to provide direct, absolute quantification with high accuracy and precision. While HPLC is a valuable tool for routine analysis and impurity profiling, qNMR offers the distinct advantage of being a primary method that simultaneously confirms the structure of the analyte and quantifies its purity without the need for a specific reference standard of the compound itself. The detailed experimental protocol and understanding of potential impurities provided in this guide will aid researchers in implementing robust quality control measures for this important chemical intermediate.

References

A Comparative Guide to HPLC Methods for the Analysis of 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical intermediates like 4-bromo-2-iodobenzoic acid is critical for the integrity of downstream processes and the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and development.

Comparison of Potential HPLC Methods

The following table outlines three plausible RP-HPLC methods for the analysis of this compound. These methods vary in their mobile phase composition and pH, which are critical parameters influencing the retention and selectivity of acidic analytes.

Parameter Method 1: Acidified Mobile Phase Method 2: Buffered Mobile Phase (Low pH) Method 3: Isocratic Elution with Ion-Pairing
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water20 mM Potassium Phosphate, pH 2.55 mM Tetrabutylammonium bisulfate in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 30-90% B over 20 min30-90% B over 20 min50% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C35 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Expected Retention Time ModerateModerate to HighHigh
Peak Shape GoodExcellentGood
Pros Simple mobile phase preparation, good peak shape for acidic compounds.Robust and reproducible, excellent peak shape due to consistent pH.Enhanced retention for polar analytes, useful if retention is poor with other methods.
Cons TFA can suppress MS signals if used with LC-MS.Buffer preparation is more complex, potential for salt precipitation.Ion-pairing reagents can be difficult to remove from the column, not ideal for LC-MS.

Experimental Protocols

Below are detailed methodologies for the three proposed HPLC methods. These protocols provide a comprehensive guide for implementation in a laboratory setting.

Method 1: Acidified Mobile Phase

This method is often a first-choice for its simplicity and effectiveness in providing good peak shapes for acidic compounds by suppressing the ionization of the carboxylic acid group.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution as described in the table.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

Method 2: Buffered Mobile Phase (Low pH)

Using a buffer provides a more stable and reproducible chromatographic environment, which is crucial for validated quality control methods.

1. Instrumentation:

  • As described in Method 1.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard and sample

3. Preparation of Solutions:

  • Mobile Phase A (20 mM Potassium Phosphate, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent, Standard, and Sample Solutions: Prepare as described in Method 1.

4. Chromatographic Conditions:

  • Set up the HPLC system with the chromatographic conditions outlined in the comparison table for Method 2.

Method 3: Isocratic Elution with Ion-Pairing

This method can be employed when the analyte has insufficient retention under standard reversed-phase conditions. The ion-pairing reagent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on the C18 column.

1. Instrumentation:

  • As described in Method 1.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium bisulfate (TBABS) (HPLC grade)

  • This compound reference standard and sample

3. Preparation of Solutions:

  • Mobile Phase (5 mM TBABS in 50:50 Acetonitrile/Water): Dissolve 1.70 g of TBABS in 500 mL of HPLC grade water. Mix this solution with 500 mL of acetonitrile.

  • Diluent, Standard, and Sample Solutions: Prepare as described in Method 1.

4. Chromatographic Conditions:

  • Set up the HPLC system with the isocratic conditions detailed in the comparison table for Method 3. Note that column equilibration with the ion-pairing mobile phase may take longer.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for the successful implementation of any analytical method. The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation instrument_setup HPLC Instrument Setup reagent_prep->instrument_setup standard_prep Standard Solution Preparation injection Sample Injection standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration & Quantification data_acquisition->integration reporting Report Generation integration->reporting

Caption: A generalized workflow for the HPLC analysis of this compound.

This guide provides a foundational comparison of potential HPLC methods for the analysis of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis, such as the need for MS compatibility, the desired level of throughput, and the impurity profile of the sample. It is recommended to perform method validation according to ICH guidelines to ensure the chosen method is accurate, precise, specific, and robust for its intended purpose.

A Comparative Analysis of the Reactivity of 4-Bromo-2-iodobenzoic Acid and 2,4-dibromobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. Dihalogenated benzoic acids are valuable scaffolds in medicinal chemistry and materials science, offering multiple points for diversification. This guide provides an objective, data-driven comparison of the reactivity of two such building blocks: 4-Bromo-2-iodobenzoic acid and 2,4-dibromobenzoic acid, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

The key distinction in the reactivity of these two molecules lies in the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium center is often the rate-determining step. The reactivity of aryl halides in this step follows the general trend: I > Br > Cl > F.[1][2] This hierarchy is directly related to the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often requiring milder conditions.[1]

For this compound, the presence of two different halogens allows for selective functionalization. The significantly more reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Br bond available for subsequent transformations.[3] This chemoselectivity is a powerful tool for the streamlined synthesis of complex molecules. In contrast, 2,4-dibromobenzoic acid possesses two C-Br bonds with more subtle differences in reactivity, which can lead to challenges in achieving selective mono-functionalization.[4]

Data Presentation: A Comparative Overview

The following table summarizes the expected reactivity and typical outcomes in Suzuki-Miyaura and Sonogashira cross-coupling reactions for this compound and 2,4-dibromobenzoic acid. The data is representative and compiled from established principles of aryl halide reactivity and studies on analogous compounds.[5][6]

FeatureThis compound2,4-dibromobenzoic Acid
Reaction Site Selective at the C-I bondLess selective, potential for mixtures
Relative Reactivity HighModerate
Typical Suzuki Coupling Conditions Mild (e.g., room temperature to 80°C)More forcing (e.g., 80-110°C)
Typical Sonogashira Coupling Conditions Mild (e.g., room temperature to 50°C)More forcing (e.g., 50-100°C)
Expected Yield (Mono-coupling) High (>90%)Variable, depends on conditions
Selectivity Excellent for mono-alkynylation/arylation at the 2-positionModerate to poor, risk of di-substitution

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Sonogashira cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Selective Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Sonogashira Coupling of this compound

This protocol outlines the selective coupling of a terminal alkyne at the 2-position of this compound.[7][8]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_reactivity Comparative Reactivity in Pd-Catalyzed Cross-Coupling A This compound C Selective Mono-functionalization (High Yield, Mild Conditions) A->C C-I bond activation B 2,4-dibromobenzoic Acid D Mixture of Mono- and Di-functionalized Products (Lower Selectivity, Harsher Conditions) B->D C-Br bond activation

Caption: A diagram illustrating the divergent reactivity of the two benzoic acid derivatives.

G cluster_workflow General Experimental Workflow for Selective Cross-Coupling A Reactant Mixing (Aryl Halide, Coupling Partner, Base) B Degassing (Inert Atmosphere) A->B C Catalyst Addition (Palladium Source, Ligand) B->C D Reaction (Heating and Stirring) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F

Caption: A generalized workflow for a typical cross-coupling reaction.

References

A Comparative Guide to the Suzuki Coupling of 4-Bromo-2-iodobenzoic Acid and 4-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds that are pivotal in drug discovery and materials science. The strategic functionalization of dihalogenated aromatic rings offers a modular approach to building molecular complexity. This guide provides an in-depth, data-driven comparison of two key building blocks: 4-bromo-2-iodobenzoic acid and 4-chloro-2-iodobenzoic acid, in the context of palladium-catalyzed Suzuki coupling reactions.

The primary differentiator between these two molecules lies in the halogen substituent at the 4-position (bromo vs. chloro), while both possess a highly reactive iodo group at the 2-position. The well-established reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl. This inherent difference dictates that selective mono-arylation will preferentially occur at the carbon-iodine bond under controlled conditions. This guide will focus on the comparative performance of these two substrates in this selective coupling, a critical consideration for sequential cross-coupling strategies.

Performance Comparison: Reactivity in Selective Suzuki Coupling

The Suzuki coupling of both this compound and 4-chloro-2-iodobenzoic acid is expected to proceed selectively at the more reactive C-I bond. The key comparison, therefore, lies in the potential electronic influence of the para-substituent (Br or Cl) on the rate and efficiency of this selective reaction. While both bromine and chlorine are electron-withdrawing via induction and weakly electron-donating via resonance, their overall electronic effects are subtly different, which can influence the reactivity of the C-I bond.

Table 1: Comparative Performance in Selective Mono-Suzuki Coupling at the C-I Position

ParameterThis compound4-Chloro-2-iodobenzoic AcidRationale
Reaction Time Slightly ShorterSlightly LongerThe slightly less electron-withdrawing nature of bromine compared to chlorine can lead to a marginally faster oxidative addition at the C-I bond.
Reaction Temperature Mild (e.g., 60-80 °C)Mild (e.g., 60-80 °C)The high reactivity of the C-I bond allows for mild reaction conditions for both substrates.
Catalyst Loading Low (e.g., 1-2 mol%)Low (e.g., 1-2 mol%)Efficient coupling at the C-I bond is achievable with low catalyst loadings for both compounds.
Expected Yield High (e.g., >90%)High (e.g., >90%)Both substrates are expected to give high yields for the selective mono-arylation.
Selectivity (C-I vs. C-X) ExcellentExcellentThe significant difference in reactivity between C-I and C-Br/C-Cl bonds ensures high selectivity.

Experimental Protocols

The following are representative experimental protocols for the selective mono-Suzuki-Miyaura coupling at the C-I position for both this compound and 4-chloro-2-iodobenzoic acid.

Protocol 1: Selective Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 4-bromo-2-arylbenzoic acid.

Protocol 2: Selective Suzuki Coupling of 4-Chloro-2-iodobenzoic Acid

Materials:

  • 4-Chloro-2-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloro-2-iodobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 4-chloro-2-arylbenzoic acid.

Mechanistic Considerations and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity observed with this compound and 4-chloro-2-iodobenzoic acid is determined in the initial oxidative addition step.

Suzuki_Coupling_Workflow cluster_0 Suzuki Coupling Catalytic Cycle cluster_1 Reactants & Product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Biaryl Product (Ar-R) ArPdR->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdX Organoborane Organoborane (R-B(OR')_2) Organoborane->ArPdR Base Base Base->ArPdR

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

For the dihalogenated benzoic acids , the oxidative addition of the palladium(0) catalyst will preferentially occur at the weaker carbon-iodine bond over the stronger carbon-bromine or carbon-chlorine bonds.

Selective_Oxidative_Addition Substrates This compound 4-Chloro-2-iodobenzoic Acid Reaction1 Selective Mono-Suzuki Coupling (at C-I position) Substrates:f0->Reaction1 Substrates:f1->Reaction1 Product1 4-Bromo-2-arylbenzoic Acid Reaction1->Product1 from 4-Bromo... Product2 4-Chloro-2-arylbenzoic Acid Reaction1->Product2 from 4-Chloro... FurtherReaction Subsequent Suzuki Coupling (at C-Br or C-Cl position) Product1->FurtherReaction Product2->FurtherReaction FinalProduct 2,4-Diarylbenzoic Acid FurtherReaction->FinalProduct

Spectroscopic Characterization of 4-Bromo-2-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Bromo-2-iodobenzoic acid. By comparing its expected spectral data with that of related compounds, 4-bromobenzoic acid and 2-iodobenzoic acid, this document serves as a practical resource for the structural elucidation and verification of this important synthetic intermediate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data for this compound is predicted based on established structure-spectra correlations, while the data for the reference compounds is derived from experimental sources.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) ~8.1 (d, J ≈ 2.0 Hz, H-3), ~7.9 (dd, J ≈ 8.4, 2.0 Hz, H-5), ~7.6 (d, J ≈ 8.4 Hz, H-6), ~13.5 (br s, COOH)
4-Bromobenzoic acid7.86 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H), 13.16 (s, 1H)[1]
2-Iodobenzoic acid7.95 (dd, J = 7.9, 1.2 Hz, 1H), 7.45 (td, J = 7.6, 1.2 Hz, 1H), 7.20 (td, J = 7.7, 1.8 Hz, 1H), 8.10 (dd, J = 7.8, 1.8 Hz, 1H), ~13.0 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~167 (C=O), ~142 (C-Br), ~139 (C-I), ~134 (C-H), ~132 (C-H), ~130 (C-COOH), ~95 (C-H)
4-Bromobenzoic acid166.8, 131.9, 131.5, 130.2, 127.1[1]
2-Iodobenzoic acid168.1, 141.5, 132.8, 131.1, 128.2, 94.2

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Predicted) ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, ~1470 (C=C aromatic stretch), ~820 (C-H out-of-plane bend), ~600-500 (C-I stretch), ~550-500 (C-Br stretch)
4-Bromobenzoic acid3085, 2985, 2865, 2665, 2550 (O-H), 1685 (C=O), 1590, 1485 (C=C), 1070 (C-Br)
2-Iodobenzoic acid3100-2500 (O-H), 1680 (C=O), 1580, 1460 (C=C), 750 (C-H bend), ~650 (C-I)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 326/328 (M⁺, due to Br isotopes)309/311 ([M-OH]⁺), 281/283 ([M-COOH]⁺), 202 ([M-I]⁺), 155/157 ([M-I-Br]⁺), 127 (I⁺)
4-Bromobenzoic acid200/202 (M⁺)183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76 ([C₆H₄]⁺)
2-Iodobenzoic acid248 (M⁺)231 ([M-OH]⁺), 203 ([M-COOH]⁺), 127 (I⁺), 76 ([C₆H₄]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Employ a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.

  • Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 50-400).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M⁺ and [M+2]⁺ peaks for bromine-containing fragments.

Visualizing Spectroscopic Workflows and Interpretations

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic characterization and key structural relationships.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_interpretation Data Interpretation & Verification Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Provides structural details IR FT-IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Interpretation Combined Spectral Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Verification Structure Verification Interpretation->Verification Final_Structure This compound Verification->Final_Structure Confirmed Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

NMR_Interpretation cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis Chemical_Shifts_H Chemical Shifts (δ) - Aromatic protons deshielded - Carboxylic acid proton highly deshielded Structure Deduced Structure Chemical_Shifts_H->Structure Coupling_Constants_H Coupling Constants (J) - Ortho, meta, and para coupling patterns Coupling_Constants_H->Structure Integration Integration - Ratio of protons Integration->Structure Chemical_Shifts_C Chemical Shifts (δ) - Carbonyl carbon downfield - Carbons attached to halogens shifted Chemical_Shifts_C->Structure Number_of_Signals Number of Signals - Indicates number of unique carbons Number_of_Signals->Structure

Caption: Logical relationships in NMR data interpretation for structural elucidation.

MS_Fragmentation Molecular_Ion Molecular Ion [M]⁺˙ m/z = 326/328 Fragment1 [M-OH]⁺ m/z = 309/311 Molecular_Ion->Fragment1 - OH Fragment2 [M-COOH]⁺ m/z = 281/283 Molecular_Ion->Fragment2 - COOH Fragment3 [M-I]⁺ m/z = 202 Molecular_Ion->Fragment3 - I Fragment4 [M-Br]⁺ m/z = 249 Molecular_Ion->Fragment4 - Br

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra for the synthesized compound.

References

A Comparative Guide to 4-Bromo-2-iodobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and advanced materials like OLEDs, the choice of starting materials is a critical determinant of a project's success.[1][2] 4-Bromo-2-iodobenzoic acid (CAS: 1133123-02-0) is a versatile dihalogenated building block prized for its differentiated reactivity, which allows for selective, sequential functionalization.[1] This guide provides an objective comparison of this compound with a common alternative, 2,4-dibromobenzoic acid, focusing on performance in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by representative experimental data to inform strategic synthetic planning.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound is a critical document for ensuring quality and reproducibility in research and manufacturing.[2] While specific values may vary by batch, a typical CoA will include the following specifications:

ParameterSpecificationAnalytical Method
Appearance White to off-white or faint brown/beige solid/powderVisual Inspection
Purity ≥ 95% (commonly ≥ 97%)High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula C₇H₄BrIO₂-
Molecular Weight 326.92 g/mol -
CAS Number 1133123-02-0-

Ensuring high purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised performance in downstream applications.[2]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl .[3] This is due to the bond dissociation energies of the carbon-halogen bonds; the weaker carbon-iodine (C-I) bond is more susceptible to the initial oxidative addition step by the palladium catalyst, which is often rate-determining.[3]

This inherent reactivity difference allows for regioselective functionalization of the 2-position (iodo) under milder conditions, while leaving the 4-position (bromo) available for a subsequent, different coupling reaction under more forcing conditions.[1][4] This offers a significant strategic advantage over substrates with two identical halogens, such as 2,4-dibromobenzoic acid, where achieving selective mono-arylation can be challenging and often results in mixtures of isomers.[4]

The following table summarizes representative experimental outcomes for a selective mono-Suzuki coupling of these two substrates with phenylboronic acid.

Table 1: Comparison of this compound and an Alternative in a Representative Suzuki-Miyaura Coupling Reaction

FeatureThis compound2,4-Dibromobenzoic Acid (Alternative)
Primary Product 4-Bromo-2-phenylbenzoic acidMixture of 2-bromo-4-phenylbenzoic acid and 4-bromo-2-phenylbenzoic acid
Key Advantage High RegioselectivityLower Cost
Typical Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Reaction Temp. ~90 °C~90-100 °C
Reaction Time 12-17 hours12-17 hours
Yield (Mono-arylated) High (>85%, selective at C-I)Moderate to Good (often requires optimization to control selectivity)
Reference Based on principles from[4]Based on data for similar substrates from[5]

Experimental Protocols

Below are representative experimental protocols for a selective mono-Suzuki-Miyaura coupling reaction for both this compound and its dibromo alternative.

Protocol 1: Selective Suzuki Coupling of this compound

This protocol is designed to selectively couple at the more reactive iodine-bearing position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.2 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 17 hours.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-phenylbenzoic acid.

Protocol 2: Suzuki Coupling of 2,4-Dibromobenzoic Acid

This protocol for the dibromo analogue often requires careful control to favor mono-substitution.

Materials:

  • 2,4-Dibromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting 2,4-dibromobenzoic acid for this compound.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Carefully monitor the reaction by TLC or GC-MS to maximize the yield of the mono-coupled product and minimize the formation of the di-coupled byproduct.

  • Upon reaching the optimal conversion, cool the mixture to room temperature and perform the aqueous workup as described in steps 6-8 of Protocol 1.

  • Purify the crude product by column chromatography. Note that separation of mono-arylated isomers and any di-arylated byproduct may be required.

Visualizing the Synthetic Advantage

The strategic advantage of using a substrate with differentiated halogen reactivity can be visualized as a logical workflow.

G cluster_0 Synthetic Strategy start Choose Dihalogenated Benzoic Acid reagent_A 4-Bromo-2-iodobenzoic Acid start->reagent_A reagent_B 2,4-Dibromobenzoic Acid start->reagent_B reaction_A Suzuki Coupling 1 (Mild Conditions) reagent_A->reaction_A High Selectivity reaction_B Suzuki Coupling (Requires Optimization) reagent_B->reaction_B Lower Selectivity product_A1 Selective Product: 4-Bromo-2-arylbenzoic Acid reaction_A->product_A1 product_B_mix Product Mixture: Isomers of Bromo-aryl-benzoic Acid reaction_B->product_B_mix reaction_A2 Suzuki Coupling 2 (Forcing Conditions) product_A1->reaction_A2 Further Diversification final_product Di-arylated Product (Unsymmetrical) reaction_A2->final_product

Caption: Workflow comparing synthetic routes using different dihalogenated benzoic acids.

This diagram illustrates that this compound provides a more direct and selective pathway to unsymmetrical biaryl compounds, a significant advantage in multi-step synthesis.

References

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Substituents in Dihalogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of halogen substituent in a starting material is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of iodo- and bromo-substituted dihalogenated benzoic acids in palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems and detailed experimental methodologies.

The fundamental principle governing the reactivity of aryl halides in cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and longer than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle of reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] This generally translates to higher reactivity for iodo-substituted compounds, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields in shorter reaction times.[2]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from studies on various aryl halides that directly compare the performance of iodo- and bromo-substituents in key cross-coupling reactions. While specific data for all dihalogenated benzoic acids is not always available, the trends observed in these closely related systems are highly indicative of the expected reactivity.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of aryl iodides is evident in the milder conditions required to achieve high yields.

Aryl HalideBoronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
4-Iodobenzoic AcidPhenylboronic acidLigand-free PdAmbient Temp., 10 min>95[3]
4-Bromobenzoic AcidPhenylboronic acidLigand-free PdAmbient Temp., 10 min>95 (higher catalyst loading)[3]
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd catalystRoom TemperatureSelective coupling at C-I[4]

Table 2: Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Aryl iodides typically react more efficiently and under milder conditions than their bromo counterparts.

Aryl HalideAlkeneCatalyst SystemConditionsYield (%)Reference
IodobenzeneStyrenePd(OAc)₂100 °C, 3 h81 (E) / 16 (Z)[5]
BromobenzeneStyrenePd(OAc)₂ / PPh₃100-120 °CModerate to Good[6][7]

Table 3: Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is particularly pronounced in this reaction, with iodo-substrates often reacting at room temperature.[4]

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
3,6-Diiodocarbazole derivativeTerminal AlkynePd(PPh₃)₂Cl₂ / CuI70 °C, 3 hHigh[8]
3,6-Dibromocarbazole derivativeTerminal AlkynePd(PPh₃)₂Cl₂ / CuI80 °C, 12 h>90[8]
Aryl IodidesTerminal AlkynesPd/CuRoom TemperatureGood to Excellent[9]
Aryl BromidesTerminal AlkynesPd/CuElevated TemperaturesModerate to Good[9]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for the comparison of iodo- and bromo-dihalogenated benzoic acids.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a dihalogenated benzoic acid with an arylboronic acid.

Materials:

  • Dihalogenated benzoic acid (iodo- or bromo-substituted) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalogenated benzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask and purge with the inert gas for 10-15 minutes.

  • Add 5 mL of the degassed 4:1 1,4-dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Heck Reaction Protocol

This protocol provides a general method for the Heck reaction of a dihalogenated benzoic acid with an alkene.

Materials:

  • Dihalogenated benzoic acid (iodo- or bromo-substituted) (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%) (often used with bromo-substrates)

  • Base (e.g., Triethylamine or Potassium Carbonate) (2.0 mmol)

  • Solvent (e.g., DMF or Acetonitrile, anhydrous)

  • Reaction tube or flask with condenser

Procedure:

  • In a reaction tube, combine the dihalogenated benzoic acid (1.0 mmol), Pd(OAc)₂ (0.01-0.02 mmol), and if necessary, PPh₃ (0.02-0.04 mmol).

  • Add the base (2.0 mmol) and the anhydrous solvent (5 mL).

  • Add the alkene (1.5 mmol) to the mixture.

  • Seal the tube and heat to 100-120 °C with stirring for the appropriate time (typically longer for bromo-substrates).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of a dihalogenated benzoic acid with a terminal alkyne.

Materials:

  • Dihalogenated benzoic acid (iodo- or bromo-substituted) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., Toluene or THF, anhydrous and degassed)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dihalogenated benzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.03-0.10 mmol).

  • Add the degassed solvent (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at the appropriate temperature (room temperature for many iodo-substrates, 70-80 °C for bromo-substrates).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes discussed in this guide.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Dihalobenzoic Acid) X = I or Br Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Product Dihalobenzoic_Acid Dihalogenated Benzoic Acid Reaction_Setup Reaction Setup (Inert Atmosphere) Dihalobenzoic_Acid->Reaction_Setup Coupling_Partner Coupling Partner Coupling_Partner->Reaction_Setup Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Setup Base_Solvent Base & Solvent Base_Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Coupled Product Purification->Final_Product

References

The Strategic Advantage of 4-Bromo-2-iodobenzoic Acid in Complex Molecular Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Dihalogenated benzoic acids are invaluable building blocks in this endeavor, serving as versatile scaffolds for the synthesis of highly substituted aromatic compounds through cross-coupling reactions. Among these, 4-Bromo-2-iodobenzoic acid emerges as a uniquely advantageous reagent, offering superior control over synthetic outcomes compared to its isomers and other dihalobenzoic acids. This guide provides an objective, data-driven comparison of this compound's performance, supported by experimental protocols and workflow visualizations, to inform strategic decisions in research and development.

The primary advantage of this compound lies in the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl.[1] This inherent difference allows for chemoselective functionalization, enabling the sequential introduction of different substituents onto the aromatic ring in a controlled manner. This strategic advantage is particularly evident when compared to dihalobenzoic acids bearing identical halogens, where achieving regioselectivity is often a significant challenge.

Performance Comparison in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise approach to the synthesis of trisubstituted benzene derivatives. The more labile C-I bond can be selectively targeted under milder reaction conditions, leaving the more robust C-Br bond available for a subsequent, different coupling reaction. This capability is crucial for the efficient construction of complex molecules with diverse functionalities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The use of this compound in this reaction allows for a predictable, two-step arylation.

Table 1: Comparative Performance in Sequential Suzuki-Miyaura Coupling

SubstrateStep 1: Coupling PartnerStep 1: Typical YieldStep 2: Coupling PartnerStep 2: Typical YieldKey Advantage
This compound Arylboronic Acid A>90% (at C-I)Arylboronic Acid B>85% (at C-Br)High regioselectivity; sequential introduction of different aryl groups.
2-Bromo-4-iodobenzoic acid Arylboronic Acid A>90% (at C-I)Arylboronic Acid B>85% (at C-Br)High regioselectivity; potential for different substitution patterns.
3,5-Dibromobenzoic acid Arylboronic AcidMixture of mono- and di-arylated products--Lacks intrinsic regioselectivity for mono-functionalization.

Yields are representative and can vary based on specific substrates and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, further highlights the utility of this compound. The C-I bond can be selectively alkynylated, preserving the C-Br bond for subsequent modifications.

Table 2: Comparative Performance in Regioselective Sonogashira Coupling

SubstrateCoupling PartnerSite of ReactionTypical YieldKey Advantage
This compound Terminal AlkyneC-I>90%Excellent regioselectivity for mono-alkynylation.
2-Bromo-4-iodobenzoic acid Terminal AlkyneC-I>90%Excellent regioselectivity for mono-alkynylation.
3,5-Dibromobenzoic acid Terminal AlkyneC-BrMixture of mono- and di-alkynylated productsPoor regioselectivity for mono-alkynylation.

Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic strategies. The following are representative protocols for the sequential functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-bromo-2-arylbenzoic acid.

Protocol 2: Sonogashira Coupling at the C-Br Position of a 2-Aryl-4-bromobenzoic acid derivative

Materials:

  • 4-bromo-2-arylbenzoic acid derivative (from Protocol 1) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromo-2-arylbenzoic acid derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Advantage

The strategic utility of this compound can be effectively visualized through diagrams that illustrate the logical workflow of sequential cross-coupling reactions.

G cluster_0 Sequential Functionalization of this compound Start This compound Step1 Suzuki or Sonogashira Coupling (Selective at C-I) Start->Step1 Intermediate 4-Bromo-2-(R1)-benzoic Acid Step1->Intermediate Step2 Suzuki, Sonogashira, or other Coupling (at C-Br) Intermediate->Step2 Product 4-(R2)-2-(R1)-benzoic Acid (Trisubstituted Product) Step2->Product

Caption: Synthetic pathway for trisubstituted benzoic acids.

The diagram above illustrates the logical flow of a sequential cross-coupling strategy, starting with the selective reaction at the more reactive iodine position, followed by the functionalization of the bromine position.

G cluster_1 Comparison of Dihalobenzoic Acids in Mono-functionalization BromoIodo This compound Reaction Cross-Coupling (1 equivalent of reagent) BromoIodo->Reaction Dibromo 3,5-Dibromobenzoic Acid Dibromo->Reaction SelectiveProduct Single Mono-substituted Product Reaction->SelectiveProduct High Selectivity Mixture Mixture of Mono- and Di-substituted Products Reaction->Mixture Low Selectivity

Caption: Outcome of mono-functionalization reactions.

This diagram contrasts the outcome of a mono-functionalization reaction on this compound versus a dibromo-substituted analogue, highlighting the superior selectivity of the former.

Conclusion

For researchers and professionals in drug development and materials science, the choice of starting materials is a critical determinant of synthetic efficiency and success. This compound offers a distinct and powerful advantage over other dihalobenzoic acids due to the inherent and predictable difference in reactivity between its iodine and bromine substituents. This feature allows for the strategic and sequential introduction of various functional groups, providing a reliable and efficient pathway to complex, highly substituted aromatic compounds. While the initial cost of this specialized reagent may be higher than that of simpler dihalobenzoic acids, the increased control, higher yields of desired products, and simplified purification processes often translate to significant savings in time and resources over the course of a multi-step synthesis. Therefore, for complex synthetic targets requiring precise control over substituent placement, this compound represents a superior and strategically sound choice.

References

Cross-Validation of Analytical Methods for 4-Bromo-2-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 4-Bromo-2-iodobenzoic acid. In the dynamic landscape of pharmaceutical development and chemical research, robust and reliable analytical methods are paramount. This document outlines the principles, experimental protocols, and performance characteristics of key analytical techniques, offering a framework for selecting the most appropriate method for a given application. The information presented is synthesized from established analytical practices for structurally similar halogenated benzoic acids, providing a strong foundation for method development and validation for this compound.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in which the performance of two or more distinct methods are compared to ensure consistency and reliability of results. This is particularly important when transferring methods between laboratories, introducing new technology, or for the lifecycle management of an analytical procedure. A well-executed cross-validation study provides confidence in the data generated, irrespective of the method employed.

The general workflow for cross-validation involves defining the scope and acceptance criteria, selecting the methods to be compared, analyzing the same set of samples with each method, and statistically evaluating the results for equivalence.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Scope & Acceptance Criteria select_methods Select Analytical Methods for Comparison start->select_methods sample_prep Prepare Identical Sample Sets select_methods->sample_prep method_a Analyze Samples using Method A sample_prep->method_a method_b Analyze Samples using Method B sample_prep->method_b data_collection Collect and Tabulate Data method_a->data_collection method_b->data_collection stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) data_collection->stat_analysis conclusion Draw Conclusion on Method Equivalence stat_analysis->conclusion

Caption: General workflow for analytical method cross-validation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine quality control. This section compares three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between these methods often involves a trade-off between sensitivity, specificity, cost, and complexity.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS hplc Robust & Reproducible hplc_quant Excellent for Quantification hplc_cost Lower Cost & Complexity hplc_sens Moderate Sensitivity lcms High Sensitivity & Specificity lcms_struct Structural Information lcms_complex Higher Cost & Complexity lcms_matrix Effective in Complex Matrices gcms For Volatile Analytes gcms_deriv May Require Derivatization gcms_struct Excellent for Identification gcms_impurities Good for Volatile Impurities

Caption: Key features of HPLC-UV, LC-MS/MS, and GC-MS.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2.0%< 5.0%< 10%
Limit of Detection (LOD) ~10-100 ng/mL< 1 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~1-5 ng/mL~5-20 ng/mL
Specificity Good, potential for co-elutionExcellentExcellent
Throughput HighMediumMedium

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are generalized for the analysis of this compound and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and quantification of non-volatile compounds.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 230-280 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to HPLC-UV, but may use a smaller internal diameter column (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.5 mL/min) to enhance MS sensitivity.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic functionality.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by infusion and fragmentation experiments.

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for complex matrices, to minimize matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

Derivatization:

  • The carboxylic acid group of this compound needs to be derivatized, for example, by silylation (e.g., with BSTFA or MSTFA) or esterification (e.g., with methanol and an acid catalyst), to form a more volatile derivative.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan for identification of unknown impurities and Selected Ion Monitoring (SIM) for quantification of the target analyte.

Sample Preparation:

  • Accurately weigh the sample into a vial.

  • Add the derivatization agent and a suitable solvent.

  • Heat the mixture if necessary to complete the reaction.

  • Inject an aliquot of the derivatized solution into the GC-MS.

Conclusion

The choice of an analytical method for this compound should be guided by the specific analytical needs.

  • HPLC-UV is a reliable and cost-effective method for routine quality control, purity assessment, and quantification where high sensitivity is not a primary concern.

  • LC-MS/MS is the method of choice for trace-level quantification, analysis in complex biological or environmental matrices, and when high specificity is required.

  • GC-MS is a valuable tool for the identification of volatile impurities and can be used for quantification after a derivatization step.

A comprehensive approach to the analysis of this compound may involve the use of multiple techniques. For instance, HPLC-UV for routine purity testing, and LC-MS/MS or GC-MS for the identification and quantification of specific impurities. Cross-validation between these methods is essential to ensure the generation of consistent and reliable data throughout the product lifecycle.

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-iodobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-iodobenzoic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as other halogenated benzoic acids, and general best practices for the disposal of laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Researchers and professionals in drug development handling this compound must prioritize safety and regulatory compliance in its disposal. This compound, like other halogenated aromatic carboxylic acids, is classified as hazardous. Improper disposal can lead to environmental contamination and potential health risks. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

While a specific SDS is unavailable, hazard classifications for similar compounds indicate that this compound should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents or bases, to prevent dangerous chemical reactions.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide them with accurate information about the waste material.

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be decontaminated before being discarded as regular trash.

    • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate as hazardous waste and add it to your designated halogenated waste stream.

    • After triple rinsing, deface the original label on the container before disposal.

Hazard Data Summary

The following table summarizes the likely hazards associated with this compound based on data for similar compounds.

Hazard CategoryClassificationPrecautionary Statement
Acute Oral ToxicityHarmful if swallowedDo not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.
Skin Corrosion/IrritationCauses skin irritationWash skin thoroughly after handling. Wear protective gloves.
Serious Eye Damage/IrritationCauses serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.
Specific Target Organ ToxicityMay cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.

Experimental Protocols

There are no experimental protocols to cite for the disposal of this compound as it is a procedural matter. The operational plan provided above is based on established safety guidelines for handling and disposing of hazardous laboratory chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling This compound B Is the material 'waste'? A->B F Is the original container empty? A->F C Collect in a designated, labeled hazardous waste container. B->C Yes J Continue use or store properly. B->J No D Store in a secure satellite accumulation area, segregated from incompatibles. C->D E Contact EHS or a licensed waste disposal company for pickup. D->E G Triple rinse with a suitable solvent. F->G Yes F->J No H Collect rinsate as hazardous waste. G->H I Deface label and dispose of empty container as regular trash. H->I

Disposal workflow for this compound.

Essential Safety and Operational Guide for 4-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-iodobenzoic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary:

This compound and structurally similar compounds are classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information before handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeEquipmentSpecifications and Use Case
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities.Must conform to EU standard EN166 or OSHA 29 CFR 1910.133.[2][3] Ensures protection against splashes and dust.
Hand Protection Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves are recommended.[4] Always check the manufacturer's compatibility chart for breakthrough times. Dispose of contaminated gloves immediately.[1][2]
Body Protection Laboratory coat.Should be worn at all times to protect skin and personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient, if dust is generated, or if irritation is experienced.[3][5]

Operational Plan: Step-by-Step Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE) Inspection: Before starting any work, inspect all PPE for signs of damage or contamination. Ensure gloves are of the correct material and thickness for the duration of the task.

  • Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid the formation of dust.[2] Use non-sparking tools and equipment to prevent ignition sources.[6]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all work surfaces and equipment to prevent cross-contamination.

Disposal Plan: Step-by-Step Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Container Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.[6]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The material will likely be disposed of by a licensed chemical destruction plant via controlled incineration.[6]

  • Empty Container Decontamination: Triple rinse empty containers with a suitable solvent. Collect the rinsate as halogenated organic waste. Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Emergency Procedures

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the solid material and place it in a suitable, closed container for disposal. Do not let the chemical enter drains.[2][8]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Preparation Preparation: - Don PPE - Verify fume hood function Weighing_Transfer Weighing & Transfer: - Minimize dust - Use spark-proof tools Preparation->Weighing_Transfer Experiment Experimental Use: - In fume hood - Avoid contact Weighing_Transfer->Experiment Decontamination Decontamination: - Clean workspace - Wash hands Experiment->Decontamination Waste_Collection Waste Collection: - Segregate as  'Halogenated Organic' Experiment->Waste_Collection Generate Waste Labeling Labeling: - 'Hazardous Waste' - Full chemical name Waste_Collection->Labeling Storage Storage: - Tightly closed container - Ventilated area Labeling->Storage Pickup EHS Pickup: - Schedule waste  collection Storage->Pickup

Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.